(Rac)-Bedaquiline-d6
Description
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Structure
3D Structure
Properties
Molecular Formula |
C32H31BrN2O2 |
|---|---|
Molecular Weight |
561.5 g/mol |
IUPAC Name |
4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3 |
InChI Key |
QUIJNHUBAXPXFS-WFGJKAKNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is (Rac)-Bedaquiline-d6 and its primary use in research?
(Rac)-Bedaquiline-d6 is the deuterium-labeled analogue of Bedaquiline (B32110), a potent diarylquinoline antimycobacterial agent. Its primary application in research is as an internal standard for the accurate quantification of Bedaquiline and its primary metabolite, N-monodesmethyl Bedaquiline (M2), in various biological matrices. This guide provides a comprehensive overview of this compound, its use in experimental settings, and the underlying mechanism of action of its parent compound, Bedaquiline.
Core Properties and Applications
This compound is chemically identical to Bedaquiline, with the exception of six hydrogen atoms being replaced by deuterium. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Bedaquiline in mass spectrometry-based assays.[1] Its principal utility lies in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, where it is crucial for correcting variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.[1][2][3][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₂₅D₆BrN₂O₂ |
| Molecular Weight | ~561.5 g/mol |
| Isotopic Purity | ≥99% |
| Primary Application | Internal Standard in Mass Spectrometry |
Mechanism of Action of Bedaquiline
Bedaquiline targets the F1Fo-ATP synthase of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[1][5] Specifically, it binds to the c-subunit of the Fo rotor ring, a critical component of the enzyme's proton channel.[5][6][7] This binding event physically obstructs the rotation of the c-ring, which is essential for the translocation of protons and the subsequent synthesis of ATP.[5][6][7] The depletion of ATP, the primary energy currency of the cell, ultimately leads to bacterial cell death. Bedaquiline is also understood to target the ε-subunit of the ATP synthase.[1][5]
Bedaquiline's ATP Synthase Inhibition Pathway
Caption: Bedaquiline inhibits ATP synthesis by binding to the c-ring of mycobacterial ATP synthase.
Experimental Protocols: Quantification of Bedaquiline
The following sections detail a typical experimental workflow for the quantification of Bedaquiline in human plasma using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Spiking: A known concentration of this compound is spiked into plasma samples, calibrators, and quality control samples.
-
Protein Precipitation: Proteins in the plasma matrix are precipitated to release the drug and internal standard. This is often achieved by adding a solvent like acetonitrile (B52724) or methanol.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Further purification of the analyte and internal standard is performed to remove interfering substances from the matrix.[4][8]
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
Table 2: Typical LC-MS/MS Parameters for Bedaquiline Quantification
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Gradient or isocratic elution with a mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate)[4] |
| Flow Rate | 0.5 - 1.0 mL/min[4] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Bedaquiline) | e.g., m/z 555.1 → 58.2[8] |
| MRM Transition (this compound) | e.g., m/z 561.1 → 64.1[8] |
Data Analysis
The concentration of Bedaquiline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Bedaquiline.
Table 3: Representative Quantitative Data from a Validated LC-MS/MS Method
| Parameter | Bedaquiline | M2 Metabolite | Reference |
| Linearity Range | 5 - 1800 ng/mL | 0.05 - 6.00 mg/L | [2][4] |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.997 | [2][4] |
| Accuracy | Within ±15% of nominal concentration | 1.9% to 13.6% | [2] |
| Precision (%CV) | < 15% | 3.0% to 7.2% (within-run) | [3] |
Experimental Workflow for a Pharmacokinetic Study
The use of this compound is integral to pharmacokinetic studies that aim to understand the absorption, distribution, metabolism, and excretion (ADME) of Bedaquiline.
Caption: Workflow for a typical pharmacokinetic study of Bedaquiline using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (Rac)-Bedaquiline-d6: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Bedaquiline-d6 is the deuterated analog of Bedaquiline, a potent diarylquinoline antimycobacterial agent. Bedaquiline, marketed under the brand name Sirturo, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its unique mechanism of action, targeting the proton pump of mycobacterial ATP synthase, distinguishes it from other antitubercular drugs. The deuterated form, this compound, serves as a crucial tool in pharmacokinetic and metabolic studies, enabling researchers to trace and quantify the drug and its metabolites with high precision. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental aspects of this compound.
Chemical Structure and Identity
This compound is a racemic mixture of the deuterated enantiomers of Bedaquiline. The deuterium (B1214612) atoms are incorporated into the methoxy (B1213986) and dimethylamino moieties of the molecule.
Chemical Structure:
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Chemical Name | (αS,βR)-rel-6-Bromo-α-[2-(dimethyl-d6-amino)ethyl]-2-methoxy-α-1-naphthalenyl-β-phenyl-3-quinolineethanol |
| CAS Number | 2517573-53-2[1] |
| Molecular Formula | C₃₂H₂₅D₆BrN₂O₂[2] |
| Molecular Weight | 561.54 g/mol [2] |
| Synonyms | (Rac)-TMC207-d6 |
Physicochemical Properties
Table 2: Physicochemical Properties of Bedaquiline and this compound
| Property | Value |
| Melting Point | Bedaquiline: 177-181 °C |
| Boiling Point | Data not available |
| Solubility | This compound: Soluble in DMSO.[3] Bedaquiline: Practically insoluble in aqueous media. |
| pKa | Data not available |
| Appearance | White to off-white solid[1] |
Pharmacokinetics
Pharmacokinetic studies are essential to understand the journey of a drug through the body. This compound is primarily used as an internal standard in such studies to accurately determine the concentration of Bedaquiline in biological matrices. The pharmacokinetic parameters of Bedaquiline have been extensively studied in both preclinical and clinical settings.
Table 3: Key Pharmacokinetic Parameters of Bedaquiline
| Parameter | Value | Species/Conditions |
| Time to Maximum Concentration (Tmax) | ~5 hours[4] | Humans |
| Terminal Elimination Half-life | ~5.5 months[4] | Humans |
| Apparent Clearance (CL/F) | 2.86 L/h | Humans |
| Apparent Volume of Distribution (Vd/F) | 10,000 L | Humans |
| Protein Binding | >99.9% | Human Plasma |
| Metabolism | Primarily by CYP3A4 to N-monodesmethyl metabolite (M2)[4] | Humans |
| Excretion | Primarily fecal | Humans |
Pharmacodynamics
Bedaquiline exhibits potent bactericidal activity against Mycobacterium tuberculosis. Its pharmacodynamic properties are characterized by its minimum inhibitory concentration (MIC) and its effect on bacterial killing kinetics.
Table 4: Key Pharmacodynamic Parameters of Bedaquiline
| Parameter | Value | Organism/Conditions |
| Minimum Inhibitory Concentration (MIC) | 0.03-0.12 μg/mL | Mycobacterium tuberculosis |
| Bactericidal Activity | Exhibits concentration-dependent bactericidal activity | In vitro and in vivo |
Mechanism of Action
Bedaquiline's novel mechanism of action involves the specific inhibition of the F1F0 ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. By binding to the c-subunit of the F0 rotor ring, Bedaquiline disrupts the proton motive force, leading to a depletion of cellular ATP and ultimately, bacterial cell death.
Signaling Pathway Diagram:
Caption: Bedaquiline inhibits mycobacterial ATP synthase.
Experimental Protocols
Detailed experimental protocols are crucial for ensuring the reproducibility and accuracy of research findings. Below are generalized methodologies for the synthesis of a deuterated analog and an ATP synthase inhibition assay.
Synthesis of a Deuterated Analog (General Workflow)
The synthesis of this compound involves the use of deuterated starting materials or reagents at appropriate steps in the synthetic route of Bedaquiline. A general workflow is outlined below.
Caption: General synthesis workflow for deuterated compounds.
ATP Synthase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the ATP synthesis activity of mycobacterial ATP synthase.
Methodology:
-
Preparation of Mycobacterial Membranes:
-
Culture Mycobacterium smegmatis or another suitable strain to the mid-log phase.
-
Harvest the cells by centrifugation and wash with an appropriate buffer.
-
Lyse the cells using a French press or sonication.
-
Isolate the membrane fraction by ultracentrifugation.
-
-
ATP Synthesis Assay:
-
The assay is typically performed using a luciferin/luciferase-based ATP detection kit.
-
Incubate the mycobacterial membranes with varying concentrations of this compound (or Bedaquiline) and a control (e.g., DMSO).
-
Initiate the ATP synthesis reaction by adding ADP and a respiratory substrate (e.g., NADH).
-
Measure the luminescence generated, which is proportional to the amount of ATP synthesized.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the ATP synthase activity.
-
Caption: Workflow for ATP synthase inhibition assay.
Conclusion
This compound is an indispensable tool for advancing our understanding of the pharmacokinetics and metabolism of Bedaquiline. Its use in research is critical for the development of improved treatment regimens for multidrug-resistant tuberculosis. This technical guide has provided a foundational overview of its chemical structure, properties, and relevant experimental considerations to support the ongoing efforts of researchers and scientists in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for Deuterated Bedaquiline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for deuterated Bedaquiline, a crucial internal standard for pharmacokinetic and metabolic studies of the parent drug. The synthesis involves the preparation of deuterated precursors followed by a final condensation reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Overview of the Synthetic Strategy
The synthesis of deuterated Bedaquiline, specifically Bedaquiline-d10, involves a convergent synthesis strategy. This approach relies on the separate synthesis of two key deuterated intermediates, which are then coupled in the final step to yield the desired product. The overall workflow is depicted below.
Caption: Overall workflow for the synthesis of deuterated Bedaquiline.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of the deuterated intermediates and the final product, based on the methods outlined in patent literature[1].
Synthesis of Deuterated 3-Benzyl-6-bromo-2-methoxyquinoline (Intermediate 1-d5)
This intermediate is synthesized from 3-benzyl-6-bromo-2-chloroquinoline and deuterated methanol.
Reaction Scheme:
Caption: Synthesis of deuterated Intermediate 1.
Protocol:
-
A solution of sodium methoxide in deuterated methanol is prepared by adding metallic sodium (1.1 eq) to deuterated methanol at 0-10 °C and stirring for 30 minutes.
-
To this solution, 3-benzyl-6-bromo-2-chloroquinoline (1.0 eq) is added.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified to yield deuterated 3-benzyl-6-bromo-2-methoxyquinoline.
Synthesis of Deuterated 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Intermediate 2-d5)
This deuterated Mannich base is prepared from 1-acetylnaphthalene, paraformaldehyde, and deuterated methylamine hydrochloride.
Reaction Scheme:
Caption: Synthesis of deuterated Intermediate 2.
Protocol:
-
To a solution of ethanol, add 1-acetylnaphthalene (1.0 eq), paraformaldehyde (1.0 eq), and deuterated methylamine hydrochloride (2.0 eq).
-
Add p-toluenesulfonic acid (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and stir overnight.
-
After cooling to room temperature, the solvent is removed by distillation under reduced pressure.
-
The crude product is triturated with ethyl acetate (B1210297) and filtered to yield a viscous solid of deuterated 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.
Final Synthesis of Deuterated Bedaquiline (Bedaquiline-d10)
The final step involves the condensation of the two deuterated intermediates.
Reaction Scheme:
Caption: Final condensation step to yield deuterated Bedaquiline.
Protocol:
-
A solution of lithium diisopropylamide (LDA) is prepared in anhydrous tetrahydrofuran (B95107) (THF).
-
A solution of deuterated 3-benzyl-6-bromo-2-methoxyquinoline (Intermediate 1-d5) in anhydrous THF is added dropwise to the LDA solution at -78 °C.
-
The mixture is stirred at -78 °C for a specified period.
-
A solution of deuterated 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (Intermediate 2-d5) in anhydrous THF is then added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to yield deuterated Bedaquiline.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of deuterated Bedaquiline and its intermediates.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3-Benzyl-6-bromo-2-chloroquinoline | C₁₇H₁₁BrClN | 344.64 | Starting Material |
| Deuterated Methanol | CD₄O | 36.07 | Reagent/Deuterium (B1214612) Source |
| Intermediate 1-d5 | C₁₇H₉D₅BrNO | 333.1 (as per patent) | Intermediate |
| 1-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | Starting Material |
| Deuterated Methylamine HCl | CD₃NH₂·HCl | 72.55 | Reagent/Deuterium Source |
| Intermediate 2-d5 | C₁₅H₁₂D₅NO | Not explicitly stated | Intermediate |
| Deuterated Bedaquiline | C₃₂H₂₁D₁₀BrN₂O₂ | 565.2 (as per patent) | Final Product |
Table 2: Reaction Conditions and Yields
| Reaction Step | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Synthesis of Intermediate 1-d5 | Sodium, CD₃OD | Reflux | 12 | Not explicitly stated |
| Synthesis of Intermediate 2-d5 | p-Toluenesulfonic acid, Ethanol | Reflux | Overnight | Not explicitly stated |
| Final Condensation | LDA, THF | -78 | Several | Not explicitly stated |
Note: Specific yields are often not detailed in patent literature.
Characterization Data
The deuterated Bedaquiline product is characterized by mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (LCMS): The patent reports a mass-to-charge ratio (m/z) of 565.2 for the protonated molecule [M+H]⁺ of deuterated Bedaquiline (C₃₂H₂₁D₁₀BrN₂O₂), confirming the incorporation of ten deuterium atoms.[1]
-
Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of the final product would show a significant reduction in the integration of signals corresponding to the protons that have been replaced by deuterium. The patent provides the following ¹H NMR data for the deuterated product: ¹H NMR (400MHz, DMSO-d₆) δ 8.89 (s, 1H), 8.60 (d, J = 8.5 Hz, 1H), 7.96 (d, J = 2.2 Hz, 1H), 7.91 (d, J = 8.5 Hz, 1H), 7.87 (d, J = 8.5 Hz, 1H), 7.71 (d, J = 8.9 Hz, 1H), 7.67 - 7.63 (m, 2H), 7.61 (t, J = 8.5 Hz, 1H), 7.47 (t, J = 8.5 Hz, 1H), 7.31 (t, J = 7.6 Hz, 2H), 7.15 - 7.10 (m, 2H), 6.89 - 6.87 (m, 3H), 2.51 (d, J = 14.1Hz, 1H), 2.10 - 1.99 (m, 2H), 1.95 - 1.91 (m, 1H).[1]
Isotopic Purity
The isotopic purity of a deuterated internal standard is a critical parameter for its use in quantitative analysis. While the patent for the synthesis of deuterated Bedaquiline does not explicitly state the isotopic purity, commercial suppliers of Bedaquiline-d6 typically report an isotopic purity of ≥98%. It is essential for researchers to verify the isotopic purity of their synthesized or purchased deuterated standard using high-resolution mass spectrometry to ensure accurate and reliable results in their studies.
References
The Core Mechanism of (Rac)-Bedaquiline-d6 in Tuberculosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Bedaquiline (B32110) and its deuterated analog, (Rac)-Bedaquiline-d6, a critical tool in the fight against multidrug-resistant tuberculosis (MDR-TB). This document outlines the molecular target, the role of deuteration, quantitative efficacy data, and detailed experimental protocols relevant to its study.
Introduction: A Novel Weapon Against a Persistent Pathogen
Tuberculosis, caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant strains necessitates novel therapeutics with unique mechanisms of action. Bedaquiline (trade name Sirturo), a member of the diarylquinoline class, was the first drug with a novel mechanism of action against TB to be approved in over 40 years.[1][2] It is a cornerstone of treatment for MDR-TB.[3][4]
This compound is the stable isotope-labeled (deuterated) form of Bedaquiline. While its core mechanism of action is identical to the parent compound, its altered mass makes it an indispensable tool in research and clinical settings, primarily as an internal standard for highly sensitive bioanalytical methods.[5][6]
Core Mechanism of Action: Targeting the Mycobacterial Powerhouse
Bedaquiline exerts its potent bactericidal and sterilizing effects by specifically inhibiting the F1F0 ATP synthase, a crucial enzyme for energy production in M. tuberculosis.[1][3][7][8]
Key Steps in the Mechanism:
-
Binding to the F0 Subunit: Bedaquiline binds to the membrane-embedded F0 rotor ring (specifically the c-subunit, encoded by the atpE gene) of the ATP synthase.[2][9][10]
-
Inhibition of Proton Translocation: This binding physically obstructs the rotation of the c-ring, which acts as a proton shuttle.[2][10] By stalling this rotation, Bedaquiline effectively jams the enzyme's molecular motor.
-
ATP Synthesis Arrest: The blocked proton flow prevents the generation of the electrochemical gradient necessary for the F1 subunit to synthesize adenosine (B11128) triphosphate (ATP).[7][9]
-
Cellular Energy Depletion: The resulting depletion of intracellular ATP disrupts all energy-dependent cellular processes, leading to a halt in mycobacterial growth and, eventually, cell death.[7][11] This mechanism is effective against both actively replicating and dormant, non-replicating mycobacteria.[12]
Recent studies suggest that Bedaquiline may also interact with the ε-subunit of the ATP synthase, further disrupting the enzyme's function.[5][13]
The Role of Deuteration in this compound
The substitution of six hydrogen atoms with their heavier isotope, deuterium, in this compound does not alter its fundamental biological target or mechanism of action.[6] The primary purpose of deuteration in this context is to create a molecule with a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the non-deuterated drug in mass spectrometry.
Primary Applications:
-
Internal Standard: this compound serves as an ideal internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[5][12][14] Because it behaves almost identically to Bedaquiline during sample extraction and chromatographic separation, it allows for precise and accurate quantification of the parent drug in complex biological matrices like plasma, serum, and breast milk.[5][12][14]
-
Metabolic Studies: Deuterated compounds can be used as tracers to study a drug's metabolic fate.[6] While not its primary application, the kinetic isotope effect (the stronger C-D bond compared to the C-H bond) can sometimes slow metabolism at the site of deuteration, potentially leading to an altered pharmacokinetic profile.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for Bedaquiline based on published research. The activity of this compound is considered equivalent for in vitro potency.
Table 1: In Vitro Potency of Bedaquiline
| Parameter | Target/Organism | Value (nM) | Value (µg/mL) | Reference(s) |
| IC₅₀ | M. phlei ATP Synthase | 20 - 25 nM | - | [9] |
| IC₅₀ | M. smegmatis ATP Synthase | 2.5 - 12.9 nM | - | [9] |
| MIC | M. tuberculosis H37Rv | - | 0.015 - 0.06 | [7] |
| MIC | M. tuberculosis H37Rv | - | 0.06 | [16][17] |
| MIC Range (WT) | M. tuberculosis | - | 0.015 - 0.5 | [13] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration required to inhibit enzyme activity by 50%. MIC (Minimum Inhibitory Concentration) reflects the lowest concentration required to inhibit visible bacterial growth.
Table 2: Pharmacokinetic Parameters of Bedaquiline in Humans (400 mg dose)
| Parameter | Value | Unit | Condition | Reference(s) |
| Tₘₐₓ (Time to max concentration) | ~6 | hours | Post-dosing | [18] |
| Cₘₐₓ (Max concentration) | 1.59 | mg/L | Median | [18] |
| Plasma Protein Binding | >99.9 | % | - | [1] |
| Volume of Distribution (Central) | ~164 | Liters | - | [1] |
| Metabolism | CYP3A4 | - | Major isoenzyme | [1] |
| Effective Half-life | ~24 | hours | Accumulation | [19] |
Pharmacokinetic parameters can vary based on patient factors such as body weight and albumin levels.[1][11]
Detailed Experimental Protocols
Protocol: Determination of Bedaquiline MIC using Broth Microdilution
This protocol is based on the methods described by the Clinical and Laboratory Standards Institute (CLSI) and used in multilaboratory studies.[7]
Objective: To determine the minimum inhibitory concentration (MIC) of Bedaquiline against M. tuberculosis H37Rv.
Materials:
-
Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Bedaquiline stock solution (e.g., in DMSO).
-
96-well microtiter plates.
-
M. tuberculosis H37Rv inoculum, adjusted to a 0.5 McFarland standard and then diluted.
-
Resazurin (B115843) solution (for viability readout).
Procedure:
-
Drug Dilution: Prepare serial two-fold dilutions of Bedaquiline in 7H9 broth directly in the 96-well plate. Final concentrations should typically range from <0.008 µg/mL to >2.0 µg/mL. Include a drug-free growth control well.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis H37Rv inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Viability Assessment: Add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of Bedaquiline that prevents the color change (i.e., remains blue), indicating inhibition of bacterial growth.[16]
Protocol: Quantification of Bedaquiline in Human Plasma using LC-MS/MS
This protocol outlines a bioanalytical method for determining Bedaquiline concentrations, using this compound as an internal standard.[5]
Objective: To accurately quantify Bedaquiline in human plasma samples.
Materials:
-
Human plasma (K₂-EDTA).
-
Bedaquiline and this compound reference standards.
-
Methyl tertiary butyl ether (MTBE) for extraction.
-
Methanol, ammonium (B1175870) formate (B1220265), formic acid for mobile phase.
-
LC-MS/MS system with a C18 column and triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Reconstitution & Injection:
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with an isocratic mobile phase flow rate of 1.0 mL/min.[5]
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).
-
-
Quantification: Calculate the concentration of Bedaquiline in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts described in this guide.
Caption: Bedaquiline's mechanism of action targeting the c-ring of mycobacterial ATP synthase.
Caption: A typical experimental workflow for evaluating an anti-tuberculosis drug candidate.
References
- 1. Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis: The Effect of Time-Varying Weight and Albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of MIC Distribution and Epidemiological Cutoff Values for Bedaquiline and Delamanid in Mycobacterium tuberculosis Using the MGIT 960 System Equipped with TB eXiST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Bedaquiline and Delamanid Pharmacokinetics on Sputum Culture Conversion and Adverse Events in Drug-Resistant Tuberculosis | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients [frontiersin.org]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 15. journals.asm.org [journals.asm.org]
- 16. login.medscape.com [login.medscape.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Differences Between Bedaquiline and Bedaquiline-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical distinctions between the anti-tuberculosis drug Bedaquiline (B32110) and its deuterated isotopologue, Bedaquiline-d6. While Bedaquiline-d6 is primarily utilized as an internal standard in bioanalytical assays due to its mass difference, the substitution of hydrogen with deuterium (B1214612) atoms has fundamental implications for its physicochemical properties and metabolic fate. This document outlines these differences through a comparative analysis of their properties, a detailed exploration of Bedaquiline's mechanism of action and metabolic pathways, and a review of the analytical techniques used to differentiate these two compounds. Experimental protocols and visual diagrams are provided to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
Bedaquiline is a diarylquinoline antimycobacterial agent that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, which involves the inhibition of mycobacterial ATP synthase, has made it a cornerstone of modern TB therapy. Bedaquiline-d6, a deuterated version of the parent drug, is a critical tool in the clinical and preclinical development of Bedaquiline, serving as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification. The six deuterium atoms on the methoxy (B1213986) and N-dimethyl groups provide a distinct mass shift without significantly altering its chemical behavior in chromatographic separations.
Beyond its role as an internal standard, the deuteration of Bedaquiline introduces subtle yet important physical and chemical differences. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can influence the rate of metabolic reactions, potentially leading to a different pharmacokinetic profile. This guide will delve into these differences, providing a detailed comparison of the two molecules.
Comparative Physicochemical Properties
The primary physical difference between Bedaquiline and Bedaquiline-d6 is their molecular weight, a direct consequence of the six deuterium atoms replacing hydrogen atoms. While comprehensive experimental data directly comparing all physicochemical properties is not extensively available in the public domain, we can compile the known properties and infer others based on the principles of isotopic substitution.
| Property | Bedaquiline | Bedaquiline-d6 | Data Source |
| Molecular Formula | C₃₂H₃₁BrN₂O₂ | C₃₂H₂₅D₆BrN₂O₂ | [1] |
| Molecular Weight | 555.50 g/mol | 561.5 g/mol | [1][2] |
| Monoisotopic Mass | 554.1569 u | 560.19455 u | [2][3] |
| Appearance | Solid powder | Not explicitly stated, assumed to be a solid powder | [3] |
| XLogP3 | 7.2 | 7.2 | [1][2] |
| Hydrogen Bond Donor Count | 1 | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | 4 | [1][2] |
| Rotatable Bond Count | 7 | 7 | [1][2] |
Mechanism of Action of Bedaquiline
Bedaquiline exerts its potent bactericidal effect by specifically targeting the F1Fo-ATP synthase in Mycobacterium tuberculosis. This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By inhibiting ATP synthesis, Bedaquiline effectively shuts down the energy supply of the bacterium, leading to cell death.[4][5]
The mechanism of inhibition involves Bedaquiline binding to the c-subunit of the Fo rotor ring of the ATP synthase.[6][7] This binding event physically obstructs the rotation of the c-ring, which is essential for the proton translocation that drives ATP synthesis.[4]
Metabolic Pathway of Bedaquiline and the Impact of Deuteration
Bedaquiline is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor.[8][9][10] The primary metabolic pathway is N-demethylation, which results in the formation of the N-monodesmethyl metabolite, known as M2.[8][10] While M2 is also active against M. tuberculosis, its potency is significantly lower than the parent drug.[9]
The deuteration in Bedaquiline-d6 is strategically placed on the N-dimethyl and methoxy groups, which are sites susceptible to metabolism. The C-D bond is stronger than the C-H bond, and its cleavage is the rate-limiting step in many CYP-mediated reactions. This leads to a kinetic isotope effect (KIE), where the deuterated compound is metabolized more slowly than its non-deuterated counterpart.[11]
References
- 1. Bedaquiline | C32H31BrN2O2 | CID 5388906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (aS,bS)-rel-Bedaquiline-d6 | C32H31BrN2O2 | CID 171380801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 6. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bedaquiline metabolism: enzymes and novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Bedaquiline-d6: A Technical Guide to Isotopic Purity and Stability
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and stability of (Rac)-Bedaquiline-d6, a deuterated analog of the anti-tuberculosis agent Bedaquiline. This document is intended to serve as a comprehensive resource for professionals utilizing this stable isotope-labeled compound in research and development, particularly in pharmacokinetic and metabolic studies where it serves as a critical internal standard.
Introduction
This compound is a synthetic derivative of Bedaquiline in which six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry (MS). The accuracy and reliability of such studies are fundamentally dependent on the isotopic purity and the stability of the deuterium labels of the internal standard. This guide outlines the analytical specifications for this compound and the detailed experimental protocols used to verify its quality.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is essential to quantify the abundance of the desired d6 isotopologue relative to other isotopic species (d0 to d5). Commercial suppliers of this compound typically provide a certificate of analysis detailing the chemical and isotopic purity.
Quantitative Data Summary
The isotopic purity of this compound is determined using a combination of High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The data below is representative of a typical batch analysis.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥99.0% | RP-HPLC |
| Isotopic Purity (d6) | ≥98% | LC-MS |
| Isotopic Enrichment | ≥99 atom % D | HNMR / HRMS |
| Isotopologue Distribution | ||
| d6 | >98.0% | LC-MS |
| d5 | <2.0% | LC-MS |
| d4 | <0.5% | LC-MS |
| d3 | Not Detected | LC-MS |
| d2 | Not Detected | LC-MS |
| d1 | Not Detected | LC-MS |
| d0 (Unlabeled) | Not Detected | LC-MS |
Experimental Protocol: Isotopic Purity Determination
A combined strategy of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed to ensure both isotopic enrichment and structural integrity.[1]
Objective: To quantify the isotopic purity and confirm the location of deuterium atoms in this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL for LC-MS analysis.
-
Prepare a separate sample in a deuterated solvent (e.g., CDCl₃) for NMR analysis.
-
-
LC-MS Analysis:
-
Inject the sample into the HPLC system for chromatographic separation from any chemical impurities.
-
The eluent is introduced into the HRMS via electrospray ionization (ESI).
-
Acquire full scan mass spectra in the appropriate mass range for the protonated molecule [M+H]⁺.
-
The high resolution of the instrument allows for the separation and relative quantification of the ion peaks corresponding to each isotopologue (d0 to d6).
-
Isotopic purity is calculated based on the relative abundance of the d6 peak compared to the sum of all isotopologue peaks.[2][3]
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the sites of deuteration confirms the successful incorporation of deuterium.
-
Acquire a ²H NMR spectrum to confirm the presence of deuterium at the expected chemical shifts.
-
Quantitative NMR (qNMR) can also be used to determine the overall isotopic enrichment by comparing the integral of residual proton signals to a certified internal standard.[4]
-
Isotopic Stability Assessment
The stability of the deuterium labels is crucial to prevent back-exchange with protons from the solvent or biological matrix, which would compromise the integrity of the internal standard.[5] The deuterium atoms in this compound are strategically placed on carbon atoms where they are not readily exchangeable. Stability is assessed under conditions relevant to its intended use, such as in various solvents and biological matrices.
Quantitative Data Summary
Stability is typically evaluated by incubating the compound under specific conditions and then re-analyzing its isotopic purity over time.
| Condition | Incubation Time | Isotopic Purity (d6) | Method |
| Aqueous Solution (pH 7.4) | 24 hours | No significant change | LC-MS |
| Acidic Solution (pH 3.0) | 24 hours | No significant change | LC-MS |
| Human Plasma at 37°C | 4 hours | No significant change | LC-MS |
| Post-preparative storage (-20°C) | 30 days | No significant change | LC-MS |
Experimental Protocol: Isotopic Stability (Back-Exchange)
Objective: To evaluate the stability of the deuterium labels on this compound against back-exchange in a simulated biological fluid.
Materials:
-
This compound
-
Control (non-deuterated) Bedaquiline
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator/water bath at 37°C
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed human plasma to a final concentration of 1 µg/mL.
-
-
Incubation:
-
Incubate the plasma sample at 37°C.
-
Withdraw aliquots at specified time points (e.g., T=0, 1, 2, 4, and 24 hours).
-
-
Sample Extraction:
-
For each aliquot, immediately stop the reaction by adding 3 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.
-
Vortex the samples vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant from each time point by LC-MS.
-
Monitor the mass-to-charge ratios (m/z) for both this compound and unlabeled Bedaquiline (d0).
-
The stability is confirmed if there is no significant increase in the d0 signal or decrease in the d6 signal over the incubation period.
-
Conclusion
The data presented in this guide demonstrate that this compound can be synthesized with high chemical and isotopic purity (≥99.0% and ≥98% d6, respectively). The deuterium labels are shown to be stable under conditions simulating typical bioanalytical sample handling and analysis, with no significant back-exchange observed. These characteristics confirm the suitability of this compound as a reliable internal standard for the accurate quantification of Bedaquiline in complex biological matrices, thereby supporting critical drug development and research activities.
References
Navigating the Frontier of Drug Development: A Technical Guide to Deuterated Compounds in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into drug candidates represents a significant advancement in medicinal chemistry. This subtle modification can profoundly alter a drug's metabolic profile, leading to enhanced pharmacokinetic properties, improved safety, and potentially greater efficacy. This in-depth guide provides a comprehensive overview of the regulatory landscape, key experimental considerations, and the scientific principles underpinning the use of deuterated compounds in clinical research.
The Regulatory Pathway for Deuterated Drugs: A Streamlined Approach
The U.S. Food and Drug Administration (FDA) has established a clear regulatory framework for the approval of deuterated drugs. Notably, a deuterated version of a previously approved drug is often considered a New Chemical Entity (NCE), making it eligible for five years of market exclusivity.[1][2] This is because the substitution of a hydrogen atom with deuterium alters the covalent bonding within the molecule, thus creating a distinct active moiety.[3]
For "deuterium switch" candidates, where an existing drug is deuterated, the 505(b)(2) regulatory pathway is a common and advantageous route.[2][4] This pathway allows developers to rely in part on the safety and efficacy data of the original, non-deuterated drug (the "listed drug"). However, to justify this reliance, a "bridging" study is necessary to link the new deuterated compound to the listed drug.[4][5]
Key Regulatory Considerations:
-
Bridging Studies: These studies are crucial for demonstrating that reliance on the listed drug's data is scientifically justified.[2] They typically involve assessing relative bioavailability and other pharmacokinetic (PK) parameters.[3]
-
Chemistry, Manufacturing, and Controls (CMC): A comprehensive CMC section in the regulatory submission is required. For deuterated drugs, this includes rigorous characterization of isotopic purity, including both isotopic enrichment and species abundance.[6][7]
-
Metabolites in Safety Testing (MIST): The FDA's MIST guidance is particularly relevant for deuterated drugs, as their primary purpose is to alter metabolism. This guidance requires the safety assessment of any metabolite that constitutes 10% or more of the total drug-related exposure in humans.[8]
The Deuterium Advantage: Enhancing Pharmacokinetic Profiles
The primary rationale for deuterating a drug molecule is to leverage the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Since many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at a metabolic "soft spot" can significantly slow down this process.[9][]
This reduced rate of metabolism can lead to several therapeutic advantages:
-
Increased Half-life and Exposure: A slower metabolism prolongs the drug's circulation time in the body, increasing its half-life (t½) and overall exposure (Area Under the Curve or AUC).[11]
-
Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, which can improve patient compliance.[11]
-
Lower Peak Plasma Concentrations (Cmax): In some cases, deuteration can lead to a more favorable pharmacokinetic profile with lower peak concentrations, which may reduce the risk of concentration-dependent side effects.
-
Altered Metabolite Profile: Deuteration can shift the metabolic pathway away from the formation of undesirable or toxic metabolites, potentially improving the drug's safety profile.[]
Quantitative Comparison of Deuterated vs. Non-Deuterated Drugs
The following tables summarize the observed pharmacokinetic improvements for several FDA-approved deuterated drugs compared to their non-deuterated counterparts.
| Drug Comparison | Pharmacokinetic Parameter | Deutetrabenazine | Tetrabenazine | Fold Change/Improvement | Reference(s) |
| Deutetrabenazine vs. Tetrabenazine | Half-life (t½) of active metabolites | ~9-10 hours | ~2-5 hours | ~2-fold increase | [11] |
| Total exposure (AUC) of active metabolites | Higher | Lower | ~2-fold increase | [11] | |
| Peak concentration (Cmax) of active metabolites | Lower | Higher | Lower peaks | [11] |
| Drug Comparison | Pharmacokinetic Parameter | Deucravacitinib (Deuterated) | Non-Deuterated Analog | Observation | Reference(s) |
| Deucravacitinib | Metabolic Profile | Reduced formation of M11 and M12 metabolites | Higher formation of M11 and M12 metabolites | Deuteration diverts metabolism, retaining TYK2 selectivity. | [8] |
| Drug Comparison | Pharmacokinetic Parameter | Deuruxolitinib (Deuterated) | Ruxolitinib | Observation | Reference(s) |
| Deuruxolitinib vs. Ruxolitinib | Pharmacokinetics | Altered to circumvent extensive oxidative metabolism | Subject to extensive oxidative metabolism | Increased duration of pharmacological activity. | [8] |
| Drug Comparison | Pharmacokinetic Parameter | Deutivacaftor (Deuterated) | Ivacaftor | Fold Change/Improvement | Reference(s) |
| Deutivacaftor vs. Ivacaftor | Half-life (t½) | Longer | Shorter | Slower clearance | [9] |
Core Experimental Protocols for Deuterated Drug Development
A robust experimental program is essential to characterize the effects of deuteration and to provide the necessary data for regulatory submission. The following are detailed methodologies for key in vitro and clinical studies.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the rate of metabolism of a deuterated compound and its non-deuterated counterpart by phase I enzymes (primarily CYPs) and to calculate its in vitro half-life and intrinsic clearance.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (deuterated and non-deuterated) and positive controls (e.g., testosterone, verapamil) in an appropriate solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate (B84403) buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsomes and test compounds in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Cytochrome P450 Inhibition Assay
Objective: To assess the potential of a deuterated compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is crucial for predicting drug-drug interactions.
Methodology:
-
Preparation of Reagents:
-
Use recombinant human CYP enzymes or human liver microsomes.
-
Prepare stock solutions of the test compound, positive control inhibitors for each isoform, and isoform-specific fluorescent probe substrates.
-
Prepare a NADPH-regenerating system.
-
-
Incubation:
-
In a 96-well plate, incubate the CYP enzyme, test compound (at various concentrations), and buffer at 37°C.
-
After a short pre-incubation, initiate the reaction by adding the fluorescent probe substrate and the NADPH-regenerating system.
-
Incubate for a specific time, allowing the formation of a fluorescent metabolite.
-
-
Fluorescence Detection:
-
Stop the reaction and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Clinical Bridging Study: Relative Bioavailability
Objective: To compare the rate and extent of absorption of a deuterated drug product with its non-deuterated, approved counterpart (the listed drug) in healthy volunteers.
Methodology:
-
Study Design:
-
Typically a single-dose, randomized, two-period, two-sequence crossover study.[4]
-
A washout period of appropriate duration is included between the two treatment periods.
-
-
Study Population:
-
Healthy adult volunteers, with inclusion and exclusion criteria based on the known safety profile of the listed drug.
-
-
Drug Administration:
-
Subjects receive a single dose of the deuterated test product or the non-deuterated reference product in each study period, as per the randomization schedule.
-
The study may be conducted under fasting or fed conditions, depending on the labeling of the reference product.
-
-
Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points before and after drug administration (e.g., pre-dose, and at multiple time points up to 48-72 hours post-dose).
-
Plasma is separated and stored frozen until bioanalysis.
-
-
Bioanalytical Method:
-
The concentrations of the deuterated drug, its non-deuterated counterpart, and their major metabolites are measured in plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic and Statistical Analysis:
-
Calculate the key pharmacokinetic parameters: AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and Tmax.
-
Perform statistical analysis to compare the bioavailability of the test and reference products.
-
Pharmacodynamics and Signaling Pathways: A Focus on Pharmacokinetics
The overwhelming body of evidence suggests that the primary effect of deuteration is on a drug's pharmacokinetic properties, with minimal to no impact on its pharmacodynamics.[8][12] Since deuterium and hydrogen are electronically similar, the deuterated molecule is expected to have the same shape and binding affinity for its biological target as its non-deuterated counterpart.
While some computational studies have explored the potential for subtle changes in hydrogen bonding and binding energies upon deuteration, these effects are generally not considered to be clinically significant.[13][14] The main goal of deuteration in drug development remains the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
Deuteration has emerged as a powerful and validated strategy in modern drug development. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the metabolic properties of drug candidates, leading to improved pharmacokinetic profiles and tangible clinical benefits. The established regulatory pathway, particularly the 505(b)(2) route, provides a clear and efficient path to market for deuterated analogs of existing drugs. A thorough understanding of the required in vitro and clinical studies, coupled with a robust CMC strategy that addresses the unique aspects of isotopic purity, is paramount for the successful development and commercialization of these innovative medicines. As our understanding of drug metabolism continues to evolve, the strategic application of deuterium is poised to play an increasingly important role in the creation of safer and more effective therapies.
References
- 1. FDA Determines that Deuterated Compounds are NCEs and Different Orphan Drugs Versus Non-deuterated Versions [thefdalawblog.com]
- 2. salamandra.net [salamandra.net]
- 3. fda.gov [fda.gov]
- 4. rhoworld.com [rhoworld.com]
- 5. evidera.com [evidera.com]
- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 7. fda.gov [fda.gov]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drug - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
(Rac)-Bedaquiline-d6: A Technical Overview for Researchers
(Rac)-Bedaquiline-d6 is the deuterium-labeled analog of Bedaquiline (B32110), a diarylquinoline antimycobacterial agent. This isotopically labeled version serves as a crucial internal standard for quantitative analysis in pharmacokinetic and metabolic studies, enabling precise bioanalytical measurements by mass spectrometry. This technical guide provides an in-depth overview of its core properties, mechanism of action, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Core Compound Data
The fundamental properties of this compound are summarized in the table below. It is important to distinguish this compound from its N-desmethyl-d6 metabolite, which possesses a different molecular weight and CAS number.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 2517573-53-2[1] |
| Molecular Formula | C₃₂H₂₅D₆BrN₂O₂[2] |
| Molecular Weight | 561.54 g/mol [2] |
| Synonyms | (aS,bS)-rel-Bedaquiline-d6[3], Bedaquiline-d6[2] |
Mechanism of Action: Inhibition of Mycobacterial ATP Synthase
Bedaquiline exerts its potent bactericidal effect by targeting the F1F0 ATP synthase of Mycobacterium tuberculosis, an essential enzyme for cellular energy production.[4][5] The mechanism involves a multi-faceted inhibition of this crucial enzyme complex.
Bedaquiline binds to the c-subunit of the F0 domain of the ATP synthase, effectively stalling the rotation of the c-ring.[6][7] This rotational inhibition prevents the translocation of protons across the mycobacterial membrane, a process vital for driving ATP synthesis.[4][8] Additionally, evidence suggests that Bedaquiline can also target the ε-subunit of the ATP synthase, further disrupting the enzyme's function.[6][7] The overall effect is a rapid depletion of intracellular ATP, leading to the death of both replicating and non-replicating mycobacteria.[4][6]
Experimental Protocols
Synthesis of (Rac)-Bedaquiline
The synthesis of racemic Bedaquiline is a multi-step process, with a key step involving a diastereoselective lithiation-addition reaction.[9] While specific protocols for the deuterated analog are proprietary, the general synthetic strategy for the racemate provides a foundational understanding.
Key Reaction: Lithiation of 3-benzyl-6-bromo-2-methoxyquinoline (B32111) followed by addition to 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one.
Materials:
-
3-benzyl-6-bromo-2-methoxyquinoline
-
1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one
-
Lithium diisopropylamide (LDA) or a chiral lithium amide base
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous workup and purification solvents (e.g., toluene, ethanol)
Procedure Outline:
-
A solution of the chiral base or LDA is prepared in anhydrous THF and cooled to -78 °C.
-
A solution of 3-benzyl-6-bromo-2-methoxyquinoline in anhydrous THF is added dropwise to the cooled base solution.
-
The resulting solution is stirred at -78 °C for a specified time to ensure complete lithiation.
-
A solution of 1-(naphthalen-1-yl)-3-(dimethylamino)propan-1-one in anhydrous THF is then added dropwise.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride) after a set period.
-
The crude product is extracted using an organic solvent.
-
The combined organic layers are dried and concentrated.
-
Purification of the diastereomers is typically achieved through column chromatography or recrystallization.[9][10]
For the synthesis of this compound, deuterated starting materials or reagents would be incorporated at the appropriate synthetic step.
Analytical Method for Bedaquiline Quantification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for the analysis and quantification of Bedaquiline in pharmaceutical formulations.[11][12] this compound is used as an internal standard in LC-MS based bioanalytical methods.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[13]
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile and 0.1% trifluoroacetic acid in water (50:50 v/v)[12][13] |
| Flow Rate | 1.0 mL/min[13] |
| Column Temp. | Ambient |
| Injection Vol. | 10 µL[12][13] |
| Detection | UV at 242 nm[12] |
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve Bedaquiline standard in the mobile phase to prepare a stock solution (e.g., 1.2 mg/mL).[12]
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 30-180 µg/mL.[12]
-
Sample Preparation: For formulated products, extract a known quantity of the product with the mobile phase, sonicate, and filter before injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rac-N-Desmethyl bedaquiline D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. (aS,bS)-rel-Bedaquiline-d6 | C32H31BrN2O2 | CID 171380801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 12. pnrjournal.com [pnrjournal.com]
- 13. pharmainfo.in [pharmainfo.in]
Methodological & Application
Application Note: High-Throughput Analysis of Bedaquiline in Human Plasma Using (Rac)-Bedaquiline-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bedaquiline (B32110) in human plasma. (Rac)-Bedaquiline-d6 is utilized as an internal standard to ensure high accuracy and precision. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method demonstrates excellent linearity over the specified concentration range and meets the requirements for bioanalytical method validation.
Introduction
Bedaquiline is a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Accurate measurement of Bedaquiline concentrations in plasma is crucial for optimizing patient dosage, minimizing toxicity, and ensuring therapeutic efficacy. This document provides a detailed protocol for the extraction and quantification of Bedaquiline from human plasma using a stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS detection. The use of a deuterated internal standard is critical for compensating for matrix effects and variations during sample processing and analysis[2][3][4].
Experimental
Materials and Reagents
-
Bedaquiline reference standard
-
This compound (Internal Standard)
-
HPLC-grade methanol, acetonitrile (B52724), and methyl tertiary butyl ether (MTBE)
-
Formic acid and ammonium (B1175870) formate (B1220265) (analytical grade)
-
Ultrapure water
-
Control human plasma (K2-EDTA)
Stock and Working Solutions
-
Bedaquiline Stock Solution (1 mg/mL): Accurately weigh and dissolve Bedaquiline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Bedaquiline Working Solutions: Prepare serial dilutions of the Bedaquiline stock solution with a 50:50 methanol/water mixture to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the appropriate solvent (e.g., acetonitrile or mobile phase).
Sample Preparation
Two primary methods for plasma sample preparation are prevalent: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation [2]
-
To 10 µL of plasma sample, add 750 µL of precipitation reagent (methanol:acetonitrile, 160:840) containing the internal standard (this compound at 0.1 mg/liter).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 11,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE) [1]
-
To 50 µL of a plasma sample, add 50 µL of the this compound internal standard working solution.
-
Add 100 µL of 5 mM ammonium formate in 0.1% formic acid and vortex.
-
Add 2 mL of methyl tertiary butyl ether (MTBE) and vortex thoroughly.
-
Centrifuge the sample at 4000 rpm for 5 minutes at 5°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue with 250 µL of the mobile phase.
-
Inject 15 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition 1 | Condition 2 |
| LC System | Agilent 1260 or equivalent | Shimadzu or equivalent |
| Column | Zodiac C18 (50 x 4.6 mm, 5 µm)[1] | Phenomenex Synergi Polar RP (2.1 x 100 mm, 2.5 µm)[5] |
| Mobile Phase A | 5 mM Ammonium Formate in 0.1% Formic Acid[1] | Water with 1% Formic Acid[5] |
| Mobile Phase B | Methanol[1] | Acetonitrile with 0.4% Formic Acid[5] |
| Gradient | Isocratic: 90% B[1] | Gradient: 5% B to 100% B over 6.5 min[5] |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min |
| Column Temperature | Ambient | 40°C |
| Injection Volume | 15 µL[1] | 10 µL[5] |
Mass Spectrometry:
| Parameter | Setting |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., AB Sciex API 5500) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Bedaquiline: 555.1 → 58.2[6], 557.1 → 58.1[5] this compound: 561.1 → 64.1[6], 562.2 → 64.1[5] |
| Ion Source Temp. | 500°C |
| Collision Energy | Optimized for specific instrument; typically 50-70 eV for Bedaquiline[7] |
Results and Discussion
The developed LC-MS/MS methods demonstrate high sensitivity and selectivity for the quantification of Bedaquiline in human plasma. The use of this compound as an internal standard effectively corrects for any variability during the analytical process.
Method Performance Characteristics
| Parameter | Result | Reference |
| Linearity Range | 5 - 1800 ng/mL | [1] |
| 0.05 - 6.00 mg/L (50 - 6000 ng/mL) | [2][3] | |
| Correlation Coefficient (r²) | ≥ 0.99 | [1] |
| 0.997 | [2][4] | |
| Accuracy | 1.9% to 13.6% | [2][3] |
| 96.7% to 103.5% | [6] | |
| Precision (CV%) | Within-run: 3.0% to 7.2% Between-run: 0.0% to 4.3% | [2][3] |
| < 9.2% | [6] | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |
| 0.05 mg/L (50 ng/mL) | [2][3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Liquid-Liquid Extraction Workflow for Bedaquiline Analysis.
Caption: Principle of Quantification using an Internal Standard.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the quantification of Bedaquiline in human plasma. The use of this compound as an internal standard is essential for achieving the accuracy and precision required for clinical and research applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
References
- 1. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Method Development for the Quantitative Analysis of Bedaquiline in Human Breast Milk Using a Deuterated Internal Standard by LC-MS/MS
Application Note
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bedaquiline (B32110) in human breast milk. The method utilizes a deuterated internal standard (Bedaquiline-d6) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in breastfeeding mothers undergoing treatment for multidrug-resistant tuberculosis (MDR-TB). The sample preparation involves a straightforward protein precipitation followed by solid-phase extraction, and the chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
Introduction
Bedaquiline is a diarylquinoline antibiotic used for the treatment of MDR-TB.[1][2] As the drug is often administered to women of childbearing age, it is crucial to understand its excretion into breast milk and the potential exposure to nursing infants.[3][4] This necessitates a reliable and validated analytical method for the determination of Bedaquiline concentrations in breast milk.[5] The use of a stable isotope-labeled internal standard, such as a deuterated analog of Bedaquiline, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[6][7] This application note provides a detailed protocol for the method development and validation for the analysis of Bedaquiline in human breast milk using Bedaquiline-d6 as an internal standard.
Experimental Workflow
Caption: Experimental workflow for the analysis of Bedaquiline in breast milk.
Experimental Protocols
Materials and Reagents
-
Bedaquiline analytical standard
-
Bedaquiline-d6 internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human breast milk (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1200 HPLC)[8]
-
Tandem mass spectrometer (e.g., Sciex API 5500)[7]
-
Analytical column: Poroshell 120 SB-C18 (2.7 µm, 4.6 mm × 50 mm) or equivalent[5]
Sample Preparation
-
Thaw breast milk samples to room temperature and vortex for 10 seconds.[9]
-
To 100 µL of breast milk in a microcentrifuge tube, add 10 µL of the Bedaquiline-d6 internal standard working solution (concentration to be optimized).
-
Add 250 µL of a protein precipitation reagent (50:50 v/v methanol:acetonitrile) containing the internal standard.[9]
-
Vortex the mixture for 30 seconds at maximum speed.[9]
-
Centrifuge the samples at 20,238 x g for 5 minutes.[9]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Poroshell 120 SB-C18 (2.7 µm, 4.6 mm × 50 mm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Flow Rate | 350 µL/minute[5] |
| Column Temperature | 40°C[5] |
| Injection Volume | 5 µL |
| Gradient Program | Optimized based on analyte retention times (example in table below) |
Example Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 6.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Collision Energy (CE) | To be optimized for each transition |
| Declustering Potential (DP) | To be optimized for each analyte |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bedaquiline | 555.2 | 494.2 |
| Bedaquiline-d6 | 561.2 | 500.2 |
Method Validation
The method should be validated according to international guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analysis of blank breast milk from at least six different sources to ensure no interference at the retention times of the analytes.[11]
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear range of 0.05 to 5.0 µg/mL is a typical starting point.[1][9]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on three different days.[1]
-
Recovery and Matrix Effect: Assessed by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples and to neat solutions.[9]
-
Stability: Evaluation of the stability of Bedaquiline in breast milk under various conditions (freeze-thaw, short-term, and long-term storage).
Quantitative Data Summary
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Regression Model | Correlation Coefficient (r²) |
| Bedaquiline | 0.0780 - 5.00[9] | Weighted (1/x²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.15 | < 15 | < 15 | 85 - 115 |
| Medium | 1.0 | < 15 | < 15 | 85 - 115 |
| High | 4.0 | < 15 | < 15 | 85 - 115 |
Note: The values in the tables are representative and should be determined experimentally during method validation.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of method development, validation, and application.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Bedaquiline in human breast milk. The use of a deuterated internal standard ensures the accuracy and precision required for clinical research and therapeutic drug monitoring. This method can be a valuable tool for assessing infant exposure to Bedaquiline through breastfeeding and for informing clinical decisions for nursing mothers with MDR-TB.
References
- 1. Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of assay methods to determine drugs in breast milk and the safety of breastfeeding when taking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and application of a quantitative LC-MS/MS assay for the analysis of first-line anti-tuberculosis drugs, rifabutin and their metabolites in human breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Antiretroviral Drug Concentrations in Breast Milk: Validation of a Liquid Chromatography–Tandem Mass Spectrometric Method for the Determination of 7 Anti-Human Immunodeficiency Virus Medications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Metabolism and Pharmacokinetic (DMPK) Studies Using (Rac)-Bedaquiline-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (B32110) is a diarylquinoline antimycobacterial drug that represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique mechanism of action involves the inhibition of mycobacterial ATP synthase, an enzyme essential for the energy metabolism of Mycobacterium tuberculosis.[1][3] The major route of metabolism for Bedaquiline is N-demethylation, primarily mediated by the cytochrome P450 isoenzyme CYP3A4, to its less active N-monodesmethyl metabolite (M2).[4][5]
The use of deuterated analogs of drug candidates, such as (Rac)-Bedaquiline-d6, is a strategic approach in drug discovery and development. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can alter the metabolic profile of a drug. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down the rate of metabolic reactions, particularly those involving CYP enzymes.[6] Consequently, a deuterated drug may exhibit improved pharmacokinetic properties, such as a longer half-life and increased exposure, potentially leading to a more favorable dosing regimen.
These application notes provide detailed protocols for conducting in vitro and in vivo DMPK studies to compare the metabolic stability and pharmacokinetic profile of this compound with its non-deuterated counterpart, Bedaquiline. This compound is also widely used as an internal standard for the bioanalysis of Bedaquiline due to its similar physicochemical properties and distinct mass.[7][8]
Mechanism of Action of Bedaquiline
Bedaquiline exerts its bactericidal effect by targeting the F1Fo-ATP synthase of Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Bedaquiline binds to the c-ring and ε-subunit of the ATP synthase, which inhibits its function and leads to a depletion of intracellular ATP, ultimately causing bacterial cell death.[4][9]
Quantitative Data Summary
The following tables present illustrative data from hypothetical comparative DMPK studies of Bedaquiline and this compound. This data exemplifies the expected outcomes of the protocols described below, where deuteration at a metabolic soft spot leads to enhanced metabolic stability and improved pharmacokinetic parameters.
Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Bedaquiline | 45 | 15.4 |
| This compound | 90 | 7.7 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | Bedaquiline | This compound |
| Cmax (ng/mL) | 482 ± 170 | 650 ± 210 |
| Tmax (h) | 7.2 ± 5.2 | 8.0 ± 4.5 |
| AUC₀-∞ (ng·h/mL) | 6137 ± 1542 | 10433 ± 2621 |
| t½ (h) | 10.3 ± 4.4 | 18.5 ± 5.1 |
| CL/F (L/h/kg) | 1.7 ± 0.4 | 0.96 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.[10]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Bedaquiline and this compound in human liver microsomes.
Materials:
-
Bedaquiline and this compound
-
Pooled human liver microsomes
-
100 mM Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile (B52724) with an internal standard (e.g., a structurally unrelated compound or, if quantifying Bedaquiline, this compound can be used)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of Bedaquiline and this compound (e.g., 1 mM in DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, the test compound (final concentration of 1 µM), and human liver microsomes (final protein concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of Bedaquiline and this compound following oral administration in rats.
Materials:
-
Bedaquiline and this compound
-
Formulation vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Acclimate rats for at least one week. Fast animals overnight prior to dosing. Administer a single oral dose (e.g., 10 mg/kg) of either Bedaquiline or this compound to separate groups of animals.
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the drug from plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentrations of Bedaquiline or this compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the mean plasma concentration versus time for each compound.
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC₀-t (area under the plasma concentration-time curve from time 0 to the last measurable time point)
-
AUC₀-∞ (area under the curve extrapolated to infinity)
-
t½ (elimination half-life)
-
CL/F (apparent total clearance)
-
-
Perform statistical analysis to compare the pharmacokinetic parameters between the two groups.
Protocol 3: Bioanalytical Method using LC-MS/MS
Objective: To develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of Bedaquiline and this compound in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
Bedaquiline: Q1/Q3 (e.g., 555.2 -> 496.2)
-
This compound (Internal Standard): Q1/Q3 (e.g., 561.2 -> 502.2)
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
Method Validation: Validate the method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
The strategic use of deuteration, as exemplified by this compound, offers a promising avenue for optimizing the DMPK properties of drug candidates. The protocols outlined in these application notes provide a comprehensive framework for researchers to systematically evaluate the potential benefits of this approach. By comparing the metabolic stability and pharmacokinetic profiles of deuterated and non-deuterated compounds, drug development professionals can make more informed decisions to advance candidates with improved therapeutic potential. The use of this compound as an internal standard is also crucial for accurate bioanalysis, underpinning the reliability of DMPK and clinical studies.
References
- 1. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 2. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 3. Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epglabs.com [epglabs.com]
- 5. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients [frontiersin.org]
- 7. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Disease State on the Pharmacokinetics of Bedaquiline in Renal-Impaired and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Therapeutic Drug Monitoring of Bedaquiline in Clinical Practice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (B32110) (BDQ), a diarylquinoline antimycobacterial agent, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It functions by inhibiting the proton pump of ATP synthase in Mycobacterium tuberculosis, a crucial enzyme for cellular energy production.[4] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of Bedaquiline and its primary metabolite, N-monodesmethyl Bedaquiline (M2), is increasingly recognized as a critical tool to optimize treatment efficacy and minimize toxicity.[5][[“]] These application notes provide a comprehensive overview and detailed protocols for the TDM of Bedaquiline in a clinical research setting.
Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to its less active M2 metabolite.[2][7][8][9] While M2 is three to six-fold less potent than the parent drug, it can contribute to similar toxicities, including QT prolongation.[2][8] The long terminal half-life of Bedaquiline, approximately 5.5 months, is attributed to its slow release from peripheral tissues.[2]
Rationale for Therapeutic Drug Monitoring
The primary goals for Bedaquiline TDM are:
-
Ensuring Therapeutic Efficacy: Sub-therapeutic drug concentrations can lead to treatment failure and the development of drug resistance.[10]
-
Minimizing Toxicity: Elevated levels of Bedaquiline and/or its M2 metabolite are associated with an increased risk of adverse effects, most notably QT interval prolongation.[8][11]
-
Personalizing Dosing Regimens: TDM allows for dose adjustments based on individual patient characteristics that can influence drug exposure, such as weight, serum albumin levels, co-morbidities, and co-administered medications that induce or inhibit CYP3A4.[5][[“]][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for Bedaquiline TDM, compiled from various clinical studies and guidelines.
Table 1: Proposed Therapeutic and Toxic Thresholds for Bedaquiline and M2
| Analyte | Parameter | Proposed Threshold | Clinical Significance | Reference |
| Bedaquiline | Efficacy Threshold (Plasma) | >600 ng/mL | Associated with improved treatment outcomes. | [5] |
| Toxicity Threshold (Plasma) | Not definitively established | High concentrations may increase the risk of adverse events. | ||
| M2 Metabolite | Toxicity Threshold (Plasma AUC0-24) | >3.2 mg*hr/L | Proposed threshold for an increased risk of QT prolongation. | [8] |
Table 2: Key Pharmacokinetic Parameters of Bedaquiline
| Parameter | Value | Notes | Reference |
| Time to Maximum Plasma Concentration (Tmax) | ~4-6 hours | Following oral administration. | |
| Protein Binding | >99.9% | Highly bound to plasma proteins. | [2] |
| Terminal Half-life (t1/2) | ~5.5 months | Due to slow release from tissues. | [2] |
| Metabolism | Primarily via CYP3A4 to M2. | CYP2C8 and CYP2C19 also contribute to N-demethylation. | [12] |
| Effect of Food | Bioavailability increased ~2-fold | Should be administered with food to maximize absorption. | [13] |
Experimental Protocols
Protocol 1: Quantification of Bedaquiline and M2 in Human Plasma/Serum by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of Bedaquiline and its M2 metabolite in human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on principles described in several validated assays.[4][14][15][16]
1. Materials and Reagents
-
Bedaquiline analytical standard
-
Bedaquiline-d6 (internal standard, IS)
-
M2 (N-monodesmethyl Bedaquiline) analytical standard
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Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
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Formic acid, LC-MS grade
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Methyl tertiary-butyl ether (MTBE)
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Human plasma/serum (drug-free for calibration standards and quality controls)
-
Deionized water
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
3. Sample Preparation (Protein Precipitation Method)
-
Pipette 50 µL of plasma/serum sample, calibration standard, or quality control into a microcentrifuge tube.
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Add 150 µL of internal standard spiking solution (Bedaquiline-d6 in ACN).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. Sample Preparation (Liquid-Liquid Extraction Method)
-
Pipette 50 µL of plasma/serum sample into a microcentrifuge tube.[4][16]
-
Add internal standard solution.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase for injection.
5. LC-MS/MS Conditions
-
Chromatographic Column: A C18 column (e.g., Zodiac C18, 50 x 4.6 mm, 5 µm) is suitable.[4]
-
Mobile Phase: A common mobile phase consists of a gradient or isocratic mixture of methanol and an aqueous solution of 5 mM ammonium formate with 0.1% formic acid.[4][16]
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: ESI positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Bedaquiline: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
M2: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
Bedaquiline-d6 (IS): Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
-
6. Calibration and Quantification
-
Prepare a series of calibration standards in drug-free plasma/serum, typically ranging from 5 to 2000 ng/mL.[4]
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration standards, QC samples, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.
-
Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression.
Visualizations
Caption: Workflow for Bedaquiline quantification by LC-MS/MS.
Caption: Bedaquiline metabolism pathway.
Clinical Interpretation and Dosing Adjustments
The interpretation of Bedaquiline TDM results should be done in the context of the patient's clinical status, including treatment response, potential signs of toxicity, and concomitant medications.
-
Low Bedaquiline Concentrations (<600 ng/mL): If a patient has a poor clinical response and Bedaquiline concentrations are below the suggested efficacy threshold, dose optimization should be considered in consultation with a clinical expert. Potential causes for low concentrations include non-adherence, malabsorption, or co-administration with CYP3A4 inducers (e.g., rifamycins, efavirenz).[1][10][17]
-
High Bedaquiline or M2 Concentrations: If a patient experiences adverse events, particularly QT prolongation, and has elevated drug concentrations, a dose reduction may be warranted. The co-administration of CYP3A4 inhibitors (e.g., ritonavir, some macrolides) can increase Bedaquiline exposure and the risk of toxicity.[17][18]
-
Monitoring: Regular monitoring of liver function tests and electrocardiograms (ECGs) for QT interval prolongation is recommended for all patients receiving Bedaquiline, regardless of TDM results.[2][17]
Conclusion
Therapeutic drug monitoring of Bedaquiline is a valuable tool for optimizing the management of MDR-TB. By ensuring adequate drug exposure and minimizing the risk of toxicity, TDM can contribute to improved treatment outcomes. The protocols and information provided herein offer a framework for the implementation of Bedaquiline TDM in a clinical and research setting. Further research is needed to refine therapeutic ranges and establish definitive toxicity thresholds to further enhance the clinical utility of Bedaquiline TDM.[5][[“]]
References
- 1. Provisional CDC Guidelines for the Use and Safety Monitoring of Bedaquiline Fumarate (Sirturo) for the Treatment of Multidrug-Resistant Tuberculosis [cdc.gov]
- 2. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Provisional CDC guidelines for the use and safety monitoring of bedaquiline fumarate (Sirturo) for the treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. academic.oup.com [academic.oup.com]
- 8. Role of therapeutic drug monitoring in the treatment of multi-drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Treatment Outcomes of Patients with Multidrug-Resistant Tuberculosis: Concern to Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bedaquiline Metabolism: Enzymes and Novel Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of Plasma Bedaquiline Concentrations in Indian MDR-TB Patients Using Liquid Chromatography-Tandem Mass Spectrometry. | Read by QxMD [read.qxmd.com]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 18. Bedaquiline - TB DRUG MONOGRAPHS [tbdrugmonographs.co.uk]
Troubleshooting & Optimization
Bedaquiline Bioanalysis Technical Support Center: Troubleshooting Matrix Effects
Welcome to the technical support center for Bedaquiline (B32110) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Bedaquiline bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the bioanalytical method.[1][2] Bedaquiline, being a lipophilic compound, is often extracted with endogenous matrix components like phospholipids, which are major contributors to matrix effects, particularly ion suppression.[3][4]
Q2: I'm observing low signal intensity for Bedaquiline and its internal standard. What is the likely cause?
A2: A consistent low signal for both the analyte and a co-eluting internal standard strongly suggests the presence of significant ion suppression. This is often caused by high concentrations of endogenous matrix components, such as phospholipids, that are not adequately removed during sample preparation.[3][5] Inadequate chromatographic separation from these interfering compounds can also be a contributing factor.
Q3: My analytical run shows inconsistent peak areas for the internal standard across a batch. What does this indicate?
A3: Inconsistent internal standard (IS) peak areas can indicate variable matrix effects between different samples. While a stable isotope-labeled (SIL) internal standard like Bedaquiline-d6 is designed to co-elute with and experience similar matrix effects as the analyte, significant variations in the matrix composition of individual samples can lead to differential ion suppression.[5] This variability can also stem from inconsistencies in the sample preparation process, such as incomplete protein precipitation or variable extraction recovery.
Q4: How can I confirm that my assay is being affected by matrix effects?
A4: A post-column infusion (PCI) experiment is a definitive method to qualitatively identify regions of ion suppression or enhancement in your chromatogram.[6][7][8] This technique helps to visualize at which retention times the matrix components are eluting and causing interference. A quantitative assessment can be performed by comparing the analyte's response in a neat solution versus its response when spiked into an extracted blank matrix.[7]
Troubleshooting Guides
Guide 1: Investigating and Confirming Matrix Effects
If you suspect matrix effects are impacting your Bedaquiline bioanalysis, a systematic approach to confirm and characterize the issue is crucial.
Step 1: Post-Column Infusion Experiment
A post-column infusion experiment will help you visualize the regions of your chromatogram where ion suppression or enhancement is occurring.
Experimental Protocol: Post-Column Infusion
Objective: To identify the retention time regions where co-eluting matrix components cause ion suppression or enhancement.
Materials:
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LC-MS/MS system
-
Syringe pump
-
T-fitting
-
Solution of Bedaquiline in a suitable solvent (e.g., 100 ng/mL in mobile phase)
-
Prepared blank plasma/serum extract (using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the syringe pump to the LC flow path using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Set up your LC-MS/MS method with the established chromatographic conditions.
-
-
Infusion and Equilibration:
-
Begin infusing the Bedaquiline solution at a low, constant flow rate (e.g., 10 µL/min).
-
Allow the system to equilibrate until a stable, elevated baseline signal for the Bedaquiline MRM transition is observed.
-
-
Injection and Analysis:
-
Inject a blank plasma/serum extract that has been processed with your sample preparation method.
-
Acquire data for the Bedaquiline MRM transition throughout the entire chromatographic run.
-
-
Data Interpretation:
-
A steady baseline indicates no significant matrix effects.
-
A drop in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
The retention time of any signal deviation corresponds to the elution of interfering matrix components.
-
Step 2: Quantitative Assessment of Matrix Effect
This involves comparing the response of Bedaquiline in a clean solution to its response in a biological matrix extract to quantify the extent of signal suppression or enhancement.
Experimental Protocol: Quantitative Matrix Effect Assessment
Objective: To quantify the percentage of ion suppression or enhancement.
Materials:
-
Three sets of samples:
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Set A (Neat Solution): Bedaquiline and its internal standard (IS) spiked into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Blank plasma/serum is extracted using your standard procedure. The extract is then spiked with Bedaquiline and IS to the same concentration as Set A.
-
-
LC-MS/MS system
Procedure:
-
Prepare at least five replicates for each set.
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor using the following formulas:
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
Data Interpretation:
-
An MF or IS-Normalized MF of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
The % Matrix Effect can be calculated as: (1 - MF) x 100% .
Guide 2: Mitigating Matrix Effects
Once matrix effects are confirmed, the following strategies can be employed for mitigation.
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in insufficient removal of phospholipids, a major source of ion suppression.[4][9] If using PPT, consider adding a phospholipid removal step (e.g., using specialized plates or cartridges).
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. The choice of extraction solvent is critical for good recovery and minimal matrix effects. One study found reproducible recovery of Bedaquiline using methyl tertiary butyl ether (MTBE).[10]
-
Solid-Phase Extraction (SPE): SPE provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while matrix components are washed away. Method development is more complex but often results in the lowest matrix effects.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance characteristics of different sample preparation methods for Bedaquiline and its M2 metabolite, compiled from various studies. Note that direct comparison is challenging as experimental conditions vary between studies.
| Sample Preparation Method | Analyte | Typical Recovery (%) | Typical Matrix Effect (%) | Key Considerations |
| Protein Precipitation | Bedaquiline | >75%[11] | Can be significant due to phospholipids[3][4] | Fast and simple, but may require a subsequent phospholipid removal step for robust assays. |
| M2 Metabolite | >75%[11] | Similar to parent drug | ||
| Liquid-Liquid Extraction | Bedaquiline | ~74% (with MTBE)[12] | Generally low to negligible[12] | Good balance of cleanup and simplicity. Solvent choice is crucial. |
| M2 Metabolite | Data not readily available for direct comparison | Expected to be similar to parent drug | ||
| Solid-Phase Extraction | Bedaquiline | 57.4%[13] | No significant matrix effects observed[13] | Provides the cleanest extracts but requires more method development. |
| M2 Metabolite | 68.3%[13] | No significant matrix effects observed[13] |
Strategy 2: Chromatographic Separation
If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate Bedaquiline and its M2 metabolite from co-eluting interferences.
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter the elution profile of both the analytes and matrix components.
-
Modify Mobile Phase: Adjusting the organic solvent, aqueous phase pH, or additives can influence the retention and separation of interfering peaks.
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between the analytes and interfering components.
Strategy 3: Use of an Appropriate Internal Standard
A stable isotope-labeled (SIL) internal standard, such as Bedaquiline-d6, is the gold standard for compensating for matrix effects. The SIL IS should co-elute with the analyte and experience the same degree of ion suppression or enhancement, resulting in a consistent analyte-to-IS peak area ratio.
Visualizations
Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for low signal intensity.
Caption: Post-column infusion experimental setup.
Caption: Sample preparation method selection logic.
References
- 1. Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of (Rac)-Bedaquiline-d6 in various biological matrices and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (Rac)-Bedaquiline-d6 in various biological matrices and under different storage conditions. This resource is intended for researchers, scientists, and drug development professionals.
General FAQs
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Bedaquiline, an anti-tuberculosis drug. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Bedaquiline in biological samples. The stability of this compound in the biological matrix is crucial to ensure the reliability and accuracy of the bioanalytical data. Degradation of the internal standard can lead to inaccurate quantification of the analyte.
Q2: What are the typical stability experiments conducted for a deuterated internal standard like this compound?
Standard stability assessments for deuterated internal standards in biological matrices include:
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Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the sample handling and processing time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.
-
Stock Solution Stability: Evaluates the stability of the internal standard in its stock solution at various storage temperatures.
Stability in Human Plasma
FAQs
Q3: What is the established stability of this compound in human plasma?
This compound has demonstrated good stability in human plasma under various storage conditions, as summarized in the table below.
Troubleshooting Guide
Issue: Inconsistent internal standard response in plasma samples.
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Ensure that plasma samples are stored at or below -70°C for long-term storage. For short-term handling, keep samples on the bench-top for no longer than the validated stability period. Refer to the stability data in Table 1.
-
-
Possible Cause 2: Multiple freeze-thaw cycles.
-
Solution: Limit the number of freeze-thaw cycles to a minimum. If repeated analysis is necessary, aliquot the samples after the initial collection. This compound has been shown to be stable for at least one freeze-thaw cycle.
-
-
Possible Cause 3: Issues with the stock solution.
-
Solution: Verify the stability of your this compound stock solution. Prepare fresh stock solutions if the storage period has been exceeded. Stock solutions are generally stable for up to 6 months at -80°C and 1 month at -20°C.[1]
-
Quantitative Stability Data in Human Plasma
Table 1: Stability of this compound in Human Plasma
| Stability Test | Storage Condition | Duration | Stability (% of Initial Concentration) |
| Freeze-Thaw Stability | One cycle at room temperature for 1 hour | 1 cycle | 98.5% - 102.3% |
| Short-Term (Bench-Top) | Room temperature | 24 hours | 97.9% - 103.5% |
| Long-Term Stability | -20°C ± 5°C | 30 days | 96.8% - 104.1% |
| Long-Term Stability | -70°C ± 10°C | 90 days | 97.2% - 103.8% |
Data is compiled from a study that used this compound as an internal standard for the bioanalysis of Bedaquiline.
Experimental Protocol for Stability Testing in Plasma
A sensitive LC-MS/MS method was utilized for the estimation of Bedaquiline, with this compound as the internal standard.
-
Sample Preparation: 50 µL of human plasma was extracted using liquid-liquid extraction with methyl tertiary butyl ether (MTBE).
-
Chromatographic Separation: Separation was achieved on a Zodiac C18 column (50 x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode was used for detection of the protonated analyte and internal standard.
Stability Assessment:
-
Freeze-Thaw Stability: Frozen plasma samples were thawed at room temperature for 1 hour and then refrozen. This constituted one cycle.
-
Short-Term Stability: Plasma samples were kept at room temperature on the workbench for a specified period before processing.
-
Long-Term Stability: Samples were stored at -20°C ± 5°C and -70°C ± 10°C for different time periods.
Caption: Experimental workflow for stability assessment of this compound in plasma.
Stability in Human Urine
FAQs
Q4: Is there specific stability data for this compound in human urine?
Currently, there is no specific published stability data for this compound in human urine. However, studies on other small molecules in urine suggest that storage at low temperatures is crucial for maintaining stability. For short-term storage and transit, 4°C is recommended, while for long-term storage, -20°C or -70°C is advisable. It is recommended to perform an in-house stability validation for this compound in urine following established bioanalytical method validation guidelines.
Troubleshooting Guide
Issue: Suspected degradation of this compound in urine samples.
-
Possible Cause 1: Improper short-term storage.
-
Solution: Urine samples should be kept at a low temperature (e.g., 4°C) immediately after collection and during processing to minimize enzymatic and microbial activity that could lead to degradation. Avoid leaving samples at room temperature for extended periods.
-
-
Possible Cause 2: Inappropriate long-term storage temperature.
-
Solution: For long-term storage, urine samples should be frozen at -20°C or preferably -70°C. The stability of many analytes in urine is significantly better at lower temperatures.
-
-
Possible Cause 3: pH-dependent degradation.
-
Solution: Bedaquiline has been shown to be more stable in alkaline conditions compared to acidic conditions. While specific data for the deuterated form is unavailable, it is a factor to consider. If degradation is suspected, the pH of the urine samples could be a contributing factor.
-
Recommended Protocol for In-House Stability Validation in Urine
-
Sample Preparation: Pool blank human urine from several donors. Spike the pooled urine with this compound at low and high concentrations. Aliquot into appropriate storage vials.
-
Freeze-Thaw Stability: Subject aliquots to a minimum of three freeze-thaw cycles. A typical cycle involves freezing at -20°C or -80°C for at least 12 hours, followed by thawing unassisted to room temperature.
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at the intended long-term storage temperatures (e.g., -20°C and -80°C) for a defined period (e.g., 1, 3, 6 months).
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and quality control samples. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Caption: Recommended workflow for in-house stability validation of this compound in urine.
Stability in Tissue Homogenates
FAQs
Q5: Is there stability data available for this compound in tissue homogenates?
There is no specific published stability data for this compound in tissue homogenates. The stability of an analyte in tissue homogenate can be influenced by the tissue type, the homogenization buffer, and the presence of endogenous enzymes. It is essential to perform a thorough in-house validation of this compound stability in the specific tissue homogenate being used in your studies.
Troubleshooting Guide
Issue: High variability or loss of this compound in tissue homogenate samples.
-
Possible Cause 1: Enzymatic degradation.
-
Solution: Tissue homogenates can contain active enzymes that may degrade the internal standard. Consider adding enzyme inhibitors to the homogenization buffer. Perform stability tests at different temperatures (e.g., on ice vs. room temperature) to assess the impact of enzymatic activity.
-
-
Possible Cause 2: Adsorption to tissue components.
-
Solution: The internal standard may adsorb to proteins or lipids in the tissue homogenate. Optimize the extraction procedure to ensure complete recovery. This may involve testing different extraction solvents or techniques.
-
-
Possible Cause 3: Instability in the homogenization buffer.
-
Solution: The pH and composition of the homogenization buffer can affect the stability of the analyte. Evaluate the stability of this compound in the buffer alone and in the final homogenate.
-
Recommended Protocol for In-House Stability Validation in Tissue Homogenates
-
Homogenate Preparation: Prepare a pooled blank tissue homogenate using the same procedure as for the study samples.
-
Spiking and Aliquoting: Spike the blank homogenate with this compound at low and high concentrations and aliquot for storage.
-
Stability Experiments: Conduct freeze-thaw, short-term (bench-top), and long-term stability studies as described for the urine matrix. For bench-top stability, it is crucial to also evaluate stability on ice if samples are handled under cooled conditions.
-
Analysis: Analyze the stability samples against freshly prepared standards and QCs. The acceptance criteria for stability are typically a mean concentration within ±15% of the nominal value.
References
Navigating the Nuances of Bedaquiline Bioanalysis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Bedaquiline (B32110) (BDQ), precision and accuracy are paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the bioanalysis of Bedaquiline and its active N-monodesmethyl metabolite (M2).
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Suboptimal Extraction: Inefficient protein precipitation or liquid-liquid extraction (LLE).Non-Specific Binding: Adsorption of the lipophilic Bedaquiline molecule to labware (e.g., polypropylene (B1209903) tubes).Analyte Instability: Degradation of Bedaquiline or M2 during sample processing. | Optimize Extraction: Experiment with different protein precipitation agents (e.g., methanol (B129727), acetonitrile) or LLE solvents (e.g., methyl tertiary butyl ether). Ensure complete vortexing and centrifugation.Mitigate Non-Specific Binding: Use low-binding microcentrifuge tubes. Silanize glassware where appropriate.Ensure Stability: Keep samples on ice or at 4°C during processing. Work expeditiously.[1] |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase: Incorrect pH or organic solvent composition.Column Overload: Injecting too high a concentration of the analyte.Column Degradation: Loss of stationary phase or contamination. | Adjust Mobile Phase: Optimize the mobile phase composition. A common mobile phase consists of methanol and an ammonium (B1175870) formate (B1220265) buffer.[2][3] Adjusting the pH can improve peak shape for the basic Bedaquiline molecule.Dilute Sample: If overloading is suspected, dilute the sample and reinject.Column Maintenance: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variation in pipetting, vortexing times, or evaporation steps.Instrument Instability: Fluctuations in the LC pump or mass spectrometer.Matrix Effects: Ion suppression or enhancement from endogenous components in the biological matrix. | Standardize Procedures: Ensure all steps of the sample preparation are performed consistently for all samples, standards, and quality controls.Verify Instrument Performance: Run system suitability tests before each batch to ensure the LC-MS/MS system is performing optimally.Evaluate Matrix Effects: Perform post-extraction addition experiments to assess matrix effects. If significant, consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or use a stable isotope-labeled internal standard.[4][5] |
| No or Low MS Signal | Incorrect MS/MS Transitions: Suboptimal precursor and product ion selection.Ion Source Contamination: Buildup of non-volatile salts or matrix components in the ion source.Improper Ionization Parameters: Incorrect settings for temperature, gas flows, or voltages. | Optimize MS/MS Parameters: Infuse a standard solution of Bedaquiline and M2 to determine the optimal multiple reaction monitoring (MRM) transitions and collision energies.[6]Clean Ion Source: Perform routine maintenance and cleaning of the mass spectrometer's ion source as per the manufacturer's guidelines.Tune Ion Source: Optimize ion source parameters for maximum signal intensity of the analytes. |
| Analyte Degradation Over Time | Instability in Matrix: Bedaquiline can be unstable under certain pH and temperature conditions.[7][8]Freeze-Thaw Instability: Repeated freezing and thawing of samples can lead to degradation.Light Sensitivity: Potential for photolytic degradation. | Proper Storage: Store plasma and serum samples at -20°C or lower for long-term stability.[3] Bedaquiline has shown stability in suspension formulations at room temperature and 30°C for up to 30 days.[9]Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes upon receipt to avoid multiple freeze-thaw cycles.[3]Protect from Light: Store samples and standards in amber vials or protect them from direct light. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Bedaquiline to consider during bioanalysis?
A1: Bedaquiline is a lipophilic and basic compound with low aqueous solubility.[10] This can lead to challenges such as non-specific binding to plasticware and the need for organic solvents for efficient extraction. Its basic nature means that the pH of the mobile phase can significantly impact its retention and peak shape during liquid chromatography.
Q2: Which biological matrices are commonly used for Bedaquiline analysis, and are there any specific challenges with them?
A2: Human serum and plasma are the most common matrices for pharmacokinetic studies.[2][3][4][5] The main challenge with these matrices is the presence of proteins and lipids that can interfere with the analysis and cause matrix effects. Therefore, efficient sample preparation, such as protein precipitation followed by liquid-liquid extraction or solid-phase extraction, is crucial.[2][3][11] Bedaquiline has also been quantified in breast milk and hair.[1][6]
Q3: What is the importance of analyzing the M2 metabolite alongside Bedaquiline?
A3: The N-monodesmethyl metabolite (M2) is the primary and most abundant circulating metabolite of Bedaquiline. While it is less active than the parent drug, its concentration in plasma can be significant.[12] Therefore, simultaneous quantification of both Bedaquiline and M2 provides a more comprehensive pharmacokinetic profile.[4][5]
Q4: What are the typical LC-MS/MS parameters for Bedaquiline and M2 analysis?
A4: A reversed-phase C18 column is commonly used for chromatographic separation with a mobile phase consisting of methanol or acetonitrile (B52724) and an aqueous buffer like ammonium formate.[2][3] Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[6]
Q5: How can I ensure the long-term stability of my Bedaquiline samples?
A5: For long-term storage, biological samples should be kept at -20°C or below.[3] It is also crucial to minimize the number of freeze-thaw cycles by preparing smaller aliquots.[3] Stability studies have shown that Bedaquiline is stable in compounded oral suspensions for at least 15-30 days at room temperature and 30°C.[9] However, it is susceptible to degradation in acidic and oxidative conditions.[7]
Experimental Protocols & Data
Table 1: Example Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zodiac C18 (50 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and 5 mM ammonium formate in 0.1% formic acid (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Source: Adapted from Bezawada et al. (2024)[2] |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Bedaquiline | M2 | Bedaquiline-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 555.2 → 58.1 | 541.2 → 496.2 | 561.2 → 64.1 |
| Collision Energy (eV) | 45 | 35 | 48 |
| Declustering Potential (V) | 80 | 75 | 85 |
| Source: Adapted from Bezawada et al. (2024) and Svensson et al. (2015)[2][4] |
Detailed Methodologies
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 50 µL of plasma sample, add 50 µL of the internal standard (Bedaquiline-d6) working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Visualizations
Caption: Overview of the Bedaquiline bioanalytical workflow.
Caption: Decision tree for troubleshooting low analyte recovery.
References
- 1. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS-based method to analyze the anti-tuberculosis drug bedaquiline in hair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable, compounded bedaquiline suspensions to support practical implementation of pediatric dosing in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of co-administered drugs on Bedaquiline pharmacokinetic analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bedaquiline (B32110). The following information addresses common issues encountered during the pharmacokinetic analysis of Bedaquiline, particularly concerning the impact of co-administered drugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Bedaquiline and what is its major metabolite?
Bedaquiline is primarily metabolized in the liver by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[1][2][3][4][5][6] This process leads to the formation of a less active N-monodesmethyl metabolite, known as M2.[1][2][4][7] While M2 is three- to six-fold less active than the parent drug, it can contribute to similar toxicities.[7]
Q2: Why is it crucial to consider co-administered drugs during Bedaquiline pharmacokinetic studies?
Co-administered drugs that induce or inhibit the CYP3A4 enzyme system can significantly alter Bedaquiline's metabolism.[7][8] Induction of CYP3A4 can accelerate Bedaquiline metabolism, leading to lower plasma concentrations and potentially reduced efficacy.[7][8] Conversely, inhibition of CYP3A4 can slow down metabolism, resulting in higher plasma concentrations and an increased risk of toxicity.[3][7]
Q3: What are the known effects of common co-administered drugs on Bedaquiline pharmacokinetics?
The effects of several anti-tuberculosis and antiretroviral drugs on Bedaquiline pharmacokinetics have been studied. The interactions are primarily driven by their impact on the CYP3A4 enzyme. Strong CYP3A4 inducers, like rifampicin (B610482), significantly decrease Bedaquiline exposure, while strong inhibitors, such as lopinavir (B192967)/ritonavir, can substantially increase it.[3][8][9][10][11][12]
Troubleshooting Guide
Problem: I am observing unexpectedly low plasma concentrations of Bedaquiline in my study subjects.
Possible Cause 1: Co-administration of a CYP3A4 Inducer.
-
Troubleshooting Steps:
-
Review the subject's complete medication list for any known CYP3A4 inducers. Common potent inducers include rifamycins (B7979662) (e.g., rifampicin, rifapentine).[8][13][14] Efavirenz is a moderate inducer.[3][7]
-
If a CYP3A4 inducer is being co-administered, consider the potential for a significant drug-drug interaction leading to decreased Bedaquiline exposure.
-
Refer to the quantitative data in Table 1 to estimate the potential magnitude of the effect. For example, rifampicin can reduce Bedaquiline exposure by approximately 50% or more.[8]
-
Possible Cause 2: Poor Oral Absorption.
-
Troubleshooting Steps:
-
Confirm that Bedaquiline is being administered with food. Bedaquiline absorption is significantly enhanced when taken with food, with approximately a two-fold increase in serum drug levels compared to a fasting state.[7]
-
Assess for any gastrointestinal conditions in the subject that might affect drug absorption.
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Problem: My study is showing higher than expected Bedaquiline plasma concentrations and potential signs of toxicity.
Possible Cause: Co-administration of a CYP3A4 Inhibitor.
-
Troubleshooting Steps:
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Scrutinize the subject's concomitant medications for any known CYP3A4 inhibitors. Potent inhibitors include certain antiretrovirals like ritonavir-boosted lopinavir (LPV/r) and antifungal agents like ketoconazole.[3][7][9][10][11]
-
Co-administration of a strong CYP3A4 inhibitor can lead to a significant increase in Bedaquiline plasma concentrations.[3] For instance, LPV/r has been shown to double Bedaquiline concentrations.[3]
-
Refer to Table 1 for quantitative data on the impact of specific inhibitors.
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Close monitoring for adverse events, particularly cardiotoxicity (QTc prolongation) and hepatotoxicity, is recommended when Bedaquiline is co-administered with a CYP3A4 inhibitor.[3][6]
-
Data Presentation
Table 1: Impact of Co-administered Drugs on Bedaquiline Pharmacokinetic Parameters
| Co-administered Drug | Mechanism of Interaction | Effect on Bedaquiline AUC | Effect on Bedaquiline Cmax | Recommendation |
| Rifampicin | Potent CYP3A4 Inducer | Decreased by ~52-79%[8][13][14] | Decreased by ~40% | Avoid co-administration[7][8] |
| Rifapentine | Potent CYP3A4 Inducer | Predicted decrease by 75% | Not specified | Avoid co-administration[13] |
| Lopinavir/Ritonavir (LPV/r) | Potent CYP3A4 Inhibitor | Increased by ~2-fold[3][9][11] | Not specified | Avoid co-administration or use with extreme caution and close monitoring[3][7][9] |
| Ketoconazole | Potent CYP3A4 Inhibitor | Increased by 22%[7] | Not specified | Avoid co-administration of strong CYP3A4 inhibitors for >14 consecutive days[7] |
| Nevirapine (B1678648) | CYP3A4 Inducer | No significant effect on AUC[3][10][15] | Decreased by 20% (not clinically significant)[15] | Can be co-administered without dose adjustment[10] |
| Efavirenz | CYP3A4 Inducer | Predicted 50% reduction at steady state[7] | Not specified | Avoid co-administration[16] |
| Isoniazid, Pyrazinamide | Not specified | No significant interaction[7] | Not specified | No dose adjustment required[7] |
| Ethambutol, Kanamycin, Ofloxacin, Cycloserine | Not specified | No major impact observed[7] | Not specified | No dose adjustment required[7] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Experimental Protocols
Methodology for a Typical Drug-Drug Interaction Study with Bedaquiline
The following provides a generalized methodology based on the design of clinical trials assessing drug-drug interactions with Bedaquiline.
-
Study Design: A common design is a two-period, sequential study in healthy volunteers.[17]
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Period 1: Administration of a single dose of Bedaquiline alone, followed by a washout period.
-
Period 2: Administration of the interacting drug to reach steady-state concentration, followed by co-administration of a single dose of Bedaquiline.
-
-
Participants: Healthy adult volunteers are typically enrolled to minimize confounding variables.
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Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after Bedaquiline administration in both periods to determine the plasma concentrations of Bedaquiline and its M2 metabolite.
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Bioanalytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of Bedaquiline and M2 in plasma.
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Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration).
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Statistical Analysis: The geometric mean ratios of AUC and Cmax for Bedaquiline with and without the co-administered drug are calculated to determine the magnitude of the interaction.
Visualizations
Caption: Bedaquiline metabolic pathway and key drug interactions.
Caption: Workflow for a typical Bedaquiline drug interaction study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Bedaquiline: a review of human pharmacokinetics and drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-drug interactions between antiretrovirals and bedaquiline [open.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “How-to” guide on the use of bedaquiline for MDR-TB treatment - Companion Handbook to the WHO Guidelines for the Programmatic Management of Drug-Resistant Tuberculosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rifampin and Bedaquiline Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 9. Bedaquiline vs Lopinavir/Ritonavir - PPMDB [ppmdb.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Drug-drug interactions between bedaquiline and the antiretrovirals lopinavir/ritonavir and nevirapine in HIV-infected patients with drug-resistant TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Confirming model-predicted pharmacokinetic interactions between bedaquiline and lopinavir/ritonavir or nevirapine in patients with HIV and drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Bedaquiline vs Nevirapine - PPMDB [ppmdb.org]
- 16. Antiretroviral switching and bedaquiline treatment of drug-resistant tuberculosis HIV co-infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Rifabutin or Rifampin on Bedaquiline Safety, Tolerability, and Pharmacokinetics Assessed in a Randomized Clinical Trial with Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Bedaquiline in Pediatric Populations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Bedaquiline (B32110) in pediatric populations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying Bedaquiline in pediatric samples?
A1: The main challenges include:
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Low Sample Volume: Pediatric patients, especially neonates and infants, can only provide small volumes of blood, necessitating highly sensitive analytical methods and microsampling techniques.[1][2][3]
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Matrix Effects: The composition of pediatric plasma can differ from adults, potentially leading to more pronounced matrix effects that can interfere with the accuracy of LC-MS/MS assays.[4][5]
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Ethical and Logistical Constraints: Obtaining samples from children requires specific ethical considerations and specialized pediatric phlebotomy skills.[3]
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Formulation and Dosing: Children may receive different formulations of Bedaquiline, such as dispersible tablets or compounded suspensions, which could introduce unique excipients that may interfere with the assay.[6][7]
Q2: Which analytical methods are most suitable for Bedaquiline quantification in children?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which is crucial for analyzing low-volume pediatric samples.[7][8][9][10] High-performance liquid chromatography (HPLC) with UV detection can also be used, but may lack the required sensitivity for very small sample volumes.[11]
Q3: What are the recommended sample types for pediatric Bedaquiline studies?
A3: While plasma or serum are the standard matrices, dried blood spots (DBS) and volumetric absorptive microsampling (VAMS) are increasingly used. These microsampling techniques require only a small volume of blood (10-50 µL) and offer advantages in terms of collection, storage, and transportation.[1][10][12][13][14]
Q4: How should pediatric samples for Bedaquiline analysis be stored and handled?
A4: Plasma and serum samples should be stored at -80°C to ensure the stability of Bedaquiline and its M2 metabolite.[6][15] For DBS and VAMS, samples should be thoroughly dried at ambient temperature for at least 2 hours before being stored in a sealed bag with desiccant, also at -80°C for long-term storage.[13] Benchtop stability for Bedaquiline and M2 in breast milk has been assessed as stable for approximately 4 hours at room temperature.[6]
Q5: What are the key validation parameters for a bioanalytical method for Bedaquiline according to regulatory guidelines (FDA/EMA)?
A5: Key validation parameters include selectivity, accuracy, precision, calibration curve, lower limit of quantification (LLOQ), matrix effect, recovery, and stability (freeze-thaw, bench-top, long-term).[16][17][18][19][20] For accuracy and precision, the mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[16]
Troubleshooting Guides
Section 1: Sample Collection and Processing
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Hemolysis or Lipemia in Plasma/Serum Sample | Improper blood collection technique; patient-related factors (e.g., non-fasting). | - Visually inspect samples before processing.[21][22] - For hemolyzed samples, note the potential for interference, especially with certain analytical methods. Hemolysis can impact the measurement of some analytes.[2] - For lipemic samples, high-speed centrifugation or solvent precipitation may be necessary. Lipemia can interfere with spectrophotometric analysis and cause volume displacement.[21][23] |
| Inconsistent Sample Volume with Microsampling | Improper technique during VAMS or DBS collection. | - For VAMS, ensure the tip is fully saturated by touching the blood drop at a 45-degree angle until it turns completely red (typically 2-4 seconds).[13] - For DBS, ensure a single, uniform drop of blood is applied to the filter paper to create a consistent spot size. Avoid "milking" the finger. |
| Degradation of Bedaquiline or M2 Metabolite | Improper sample storage temperature or repeated freeze-thaw cycles. | - Store plasma/serum samples at -80°C immediately after processing.[6] - Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes if multiple analyses are anticipated. - Ensure DBS/VAMS samples are completely dry before storage to prevent enzymatic degradation.[13] |
Section 2: LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or degradation; improper mobile phase pH; sample overload; dirty ion source. | - Use a guard column and ensure adequate sample clean-up to protect the analytical column. - Optimize mobile phase composition and pH. - Dilute the sample if concentration is too high. - Perform regular maintenance and cleaning of the ion source.[24] |
| High Baseline Noise | Contaminated solvents or reagents; electronic interference; detector issues. | - Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[24] - Ensure proper grounding of the instrument. - Check detector performance and perform necessary maintenance. |
| Ion Suppression or Enhancement (Matrix Effect) | Co-eluting endogenous or exogenous compounds from the sample matrix. | - Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of simple protein precipitation).[6] - Optimize chromatographic separation to resolve Bedaquiline and M2 from interfering peaks.[25] - Use a stable isotope-labeled internal standard (e.g., Bedaquiline-d6) to compensate for matrix effects.[6][8] - Evaluate matrix effects using post-column infusion or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[25] |
| Low Signal Intensity | Poor ionization efficiency; incorrect mass transition settings; sample degradation in the autosampler. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Confirm the mass transitions for Bedaquiline (e.g., 555.1 → 58.2 m/z) and M2 (e.g., 541.1 → 480.3 m/z).[6][8] - Check the stability of the processed samples in the autosampler and maintain at a low temperature (e.g., 8°C).[6] |
| Carryover | Adsorption of the analyte to components of the LC system. | - Inject a blank sample after the highest calibration standard to assess carryover.[6] - Optimize the needle wash solution and procedure. - Use a gradient elution that includes a high percentage of organic solvent to effectively wash the column between injections. |
Quantitative Data Summary
Table 1: Performance of Validated LC-MS/MS Methods for Bedaquiline Quantification
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Serum | 50 - 6000 | 50 | 3.0 - 7.2 | 0.0 - 4.3 | 1.9 - 13.6 | 1.9 - 13.6 | [8][9] |
| Human Breast Milk | 78 - 5000 | 78 | < 9.2 | < 9.2 | 96.7 - 103.5 | 96.7 - 103.5 | [6] |
| Rat Plasma | 0.5 - 1000 | 0.5 | < 15 | < 15 | < ±15 | < ±15 | [7] |
| Dried Blood Spots (DBS) | - | - | - | - | - | - | [10] |
Table 2: Performance of Validated LC-MS/MS Methods for M2 Metabolite Quantification
| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Human Serum | 50 - 6000 | 50 | 3.1 - 5.2 | 0.0 - 4.6 | 2.9 - 8.5 | 2.9 - 8.5 | [8][9] |
| Human Breast Milk | 31.2 - 2000 | 31.2 | < 9.2 | < 9.2 | 104.2 - 106.5 | 104.2 - 106.5 | [6] |
| Rat Plasma | 1.0 - 200 | 1.0 | < 15 | < 15 | < ±15 | < ±15 | [7] |
Experimental Protocols & Workflows
Protocol 1: Bedaquiline and M2 Quantification in Pediatric Plasma by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[7][8][9]
1. Sample Preparation (Protein Precipitation):
- To 50 µL of plasma sample, add an internal standard solution (e.g., Bedaquiline-d6).
- Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol) at a ratio of 3:1 (v/v).
- Vortex vigorously for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
2. LC-MS/MS Parameters:
-
LC Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 mm x 50 mm, 2.7 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution with two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile or methanol.[6]
-
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).
3. Validation:
- The method should be validated according to FDA or EMA guidelines for bioanalytical method validation, assessing parameters listed in FAQ Q5.[16][18]
Workflow Diagrams
References
- 1. Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Bedaquiline for multidrug-resistant TB in paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. Development and validation of a liquid chromatography tandem mass spectrometry assay for the analysis of bedaquiline and M2 in breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Effect of Resveratrol on Pharmacokinetics of Antituberculosis Drug Bedaquiline in Rats by a Novel UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Tutorial: Volumetric absorptive microsampling (VAMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Volumetric Absorptive Microsampling in Therapeutic Drug Monitoring of Immunosuppressive Drugs—From Sampling and Analytical Issues to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug‐Resistant Tuberculosis: The Effect of Time‐Varying Weight and Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. elearning.unite.it [elearning.unite.it]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. japsonline.com [japsonline.com]
- 21. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. zefsci.com [zefsci.com]
- 25. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Deuterated Internal Standards
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated internal standards. Adherence to these best practices is crucial for maintaining the isotopic and chemical integrity of the standards, ensuring the accuracy and reliability of quantitative analytical data.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for deuterated internal standards?
A1: Proper storage is critical to maintain the isotopic and chemical purity of deuterated standards.[1] For solids or lyophilized powders, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[2] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C for short-term and -20°C for long-term storage) and protected from light.[2][3] Always consult the manufacturer's certificate of analysis for specific storage instructions.[1][2][3]
Q2: What type of solvent should I use for reconstituting and preparing solutions of deuterated standards?
A2: The choice of solvent is critical to prevent deuterium-hydrogen (H/D) exchange.[2] High-purity aprotic solvents like acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[2] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1][2] The solvent must also be compatible with your analytical method, such as LC-MS/MS.[2]
Q3: How can I verify the isotopic and chemical purity of my deuterated standard?
A3: The purity of deuterated standards should be verified upon receipt and periodically thereafter.[2] High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labels and assess isotopic purity.[2][4] High-performance liquid chromatography (HPLC) coupled with a suitable detector can be used to assess chemical purity.[2] Isotopic enrichment should ideally be ≥98%.[5]
Q4: Can I mix multiple deuterated standards in a single stock solution?
A4: While it is possible to create a mixed stock solution, it is generally recommended to prepare individual stock solutions for each deuterated standard.[2] This approach offers greater flexibility in preparing working solutions and prevents potential cross-reactivity or degradation that might occur in a complex mixture.[2] If a mixed solution is prepared, ensure all compounds are stable and soluble in the chosen solvent.[2]
Q5: Do deuterated standards expire or degrade over time?
A5: Deuterated compounds, being stable isotopes, do not have a shelf life in the traditional sense and do not expire or decay under proper storage conditions.[6] However, their practical usability can be affected by factors like the integrity of the container and potential contamination.[6] Degradation can occur due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[2] Therefore, proper storage is essential to maintain their quality.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting Internal Standard Signal
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Improper Storage/Handling | The standard may have degraded due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[2] Action: Prepare fresh working solutions from a properly stored stock solution and re-analyze.[2] |
| Inconsistent Pipetting | Inaccurate or inconsistent spiking of the internal standard into samples will lead to variable signal intensity.[2] Action: Ensure pipettes are calibrated and use a consistent pipetting technique.[2] |
| Matrix Effects | Variations in the sample matrix can cause ion suppression or enhancement, affecting the internal standard's signal.[2] Action: Conduct a post-extraction addition experiment to assess the matrix effect.[7] If significant, optimize the sample clean-up procedure.[8] |
| Isotopic Instability (H/D Exchange) | Deuterium atoms on the internal standard can exchange with hydrogen from the solvent or matrix, especially if the label is on an unstable position (e.g., -OH, -NH).[5][8][9] Action: Perform a stability study by incubating the deuterated IS in the matrix at different time points and temperatures.[8] Consider using a standard with deuterium labels in more stable positions.[3] |
Issue 2: Chromatographic Peak for Deuterated Standard Elutes Earlier Than Analyte
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Isotope Effect | The increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, a phenomenon known as the "isotope effect".[10] This is more noticeable in reversed-phase liquid chromatography.[10] Action: If the shift is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal.[11] Consider adjusting the mobile phase composition or gradient to minimize the separation.[9][11] |
| Chromatographic Issues | Changes in the mobile phase, column temperature, or column integrity can affect retention time.[3] Action: Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the problem persists, try a new column.[3] |
Issue 3: Inaccurate or Inconsistent Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps & Recommended Actions |
| Lack of Co-elution | Deuterated compounds can have slightly shorter retention times, leading to differential matrix effects where the analyte and standard experience different levels of ion suppression or enhancement.[12] Action: Overlay the chromatograms of the analyte and internal standard to confirm co-elution.[12] Adjust chromatography to ensure they elute as a single peak.[12] |
| Isotopic or Chemical Impurities | The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration.[5] Action: Always request a certificate of analysis from your supplier specifying the isotopic and chemical purity.[12] Isotopic enrichment should ideally be ≥98%.[5] |
| Hydrogen-Deuterium (H/D) Exchange | Deuterium atoms at unstable positions (e.g., -OH, -NH, -SH groups) can exchange with protons from the solvent, compromising the integrity of the analysis.[5] Action: Ensure deuterium labels are on stable positions. Avoid acidic or basic conditions that can promote exchange.[3] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol outlines the preparation of a deuterated internal standard stock solution and subsequent working solutions.
-
Equilibration: Allow the vial containing the lyophilized deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[1][2]
-
Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom.[2] Using a calibrated pipette, add the appropriate volume of a high-purity aprotic solvent (e.g., acetonitrile or methanol) to achieve the desired stock concentration (e.g., 1 mg/mL).[2][5]
-
Dissolution: Gently vortex or sonicate the vial for a few minutes to ensure the standard is completely dissolved.[2]
-
Storage of Stock Solution: Store the stock solution in a labeled, airtight, amber vial at the recommended temperature (e.g., -20°C).[2][3] It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.[1]
-
Preparation of Working Solution: On the day of the experiment, allow the stock solution to warm to room temperature.[2][3] Perform serial dilutions of the stock solution with the appropriate solvent to create a working solution at the desired concentration for spiking into your samples.[2]
Protocol 2: Stability Validation of a Deuterated Internal Standard
This protocol describes a method to validate the stability of a deuterated internal standard in the sample matrix.
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.[3]
-
Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).[3]
-
Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[3] Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[3]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[3]
Visualizations
Caption: General workflow for handling deuterated internal standards.
Caption: Troubleshooting decision tree for inconsistent IS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] The underlying principle is that a SIL-IS will exhibit virtually identical chemical and physical properties to the analyte, ensuring it effectively tracks the analyte through sample extraction, chromatography, and ionization, thus compensating for variability in the analytical process.[1]
However, the specific characteristics of the deuterated standard, such as the number and position of deuterium (B1214612) atoms, can influence assay performance.[3] Deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[1][4] Therefore, when changing the internal standard or transferring a method between laboratories, a thorough cross-validation is essential to ensure the consistency and reliability of the analytical results.[2][5]
This guide provides a comparative overview of the cross-validation of analytical methods using different deuterated internal standards, with a case study on the analysis of testosterone (B1683101).
Quantitative Data Presentation: A Case Study on Testosterone Analysis
A study by Owen et al. investigated the impact of three different internal standards on the quantification of testosterone by LC-MS/MS: testosterone-d2 (D2), testosterone-d5 (D5), and ¹³C₃-testosterone (C13).[6][7] The results demonstrated that the choice of internal standard can lead to significant biases in the measured concentrations.[6][7] The method using testosterone-d2 was considered the reference method due to its excellent agreement with a reference standard.[7]
The following table summarizes the comparative performance of the different internal standards based on the findings of this study.
| Parameter | Testosterone-d2 (Reference) | Testosterone-d5 | ¹³C₃-Testosterone |
| Agreement with Reference Method | Excellent (Target Method)[7] | Lower results observed[6][7] | Lower results, but closer to the target than D5[6][7] |
| Passing-Bablok Regression vs. D2 | N/A | y = 0.86x + 0.04[6] | y = 0.90x + 0.02[6] |
| Observed Bias | None (Reference) | Negative bias of approximately 14% | Negative bias of approximately 10% |
Note: The regression equations indicate a systematic difference in the results obtained with the d5 and ¹³C₃ internal standards compared to the d2 standard. For example, a sample with a true concentration of 10 nmol/L would be measured as approximately 8.64 nmol/L with the d5 standard and 9.02 nmol/L with the ¹³C₃ standard.
Experimental Protocols
A detailed methodology for the analysis of testosterone in serum using LC-MS/MS is provided below. This protocol is a composite based on standard practices and findings from the referenced literature.[6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Pipette 200 µL of serum, calibrator, or quality control (QC) sample into a clean microcentrifuge tube.[1]
-
Internal Standard Spiking: Add 20 µL of the working internal standard solution (e.g., testosterone-d2, testosterone-d5, or ¹³C₃-testosterone in methanol) to each tube.[1]
-
Vortexing: Vortex the samples for 10 seconds to ensure thorough mixing.[1]
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.[1]
-
Mixing: Cap and vortex the tubes for 5 minutes to facilitate the extraction of testosterone into the organic layer.[1]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 5 minutes to separate the aqueous and organic layers.[1]
-
Transfer: Carefully transfer the upper organic layer to a clean set of tubes.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1]
-
Vortexing and Transfer: Vortex the reconstituted samples and transfer them to autosampler vials for analysis.[1]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient Elution: A suitable gradient to separate testosterone from endogenous interferences.[1]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an appropriate ion source (e.g., electrospray ionization - ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
3. Cross-Validation Procedure
-
For each set of data generated with a different internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.[3]
-
Calculate the concentration of the QC samples using the respective calibration curve.[3]
-
The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines such as those from the FDA and EMA (typically ±15% for accuracy and ≤15% for precision).[3][9]
-
Compare the concentration values obtained for the same set of "unknown" samples using each of the different internal standards. The difference in the mean concentration between methods should ideally be within a predefined acceptance limit (e.g., ±10%).[3]
Mandatory Visualizations
Caption: Experimental workflow for the cross-validation of analytical methods using different deuterated internal standards.
Caption: Logical relationship in the cross-validation of two different deuterated internal standards for the same analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated vs. Analog Internal Standards: A Performance Comparison in Bioanalysis
A definitive guide to selecting the optimal internal standard for LC-MS/MS-based bioanalysis, with a focus on accuracy, precision, and matrix effect compensation.
For researchers, scientists, and drug development professionals striving for the highest level of accuracy and precision in bioanalytical testing, the choice of an internal standard (IS) is a critical decision. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides a comprehensive comparison of the two main types of internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS): stable isotope-labeled internal standards (SIL-IS), specifically deuterated standards, and structural analogs.
Deuterated internal standards are widely considered the "gold standard" in bioanalysis.[1] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (B1214612), a stable isotope of hydrogen. This results in a molecule that is chemically and physically almost identical to the analyte, with a slightly higher mass.[1] This near-identical nature allows the deuterated standard to co-elute with the analyte during chromatography and experience the same degree of ionization efficiency or suppression in the mass spectrometer, effectively correcting for matrix effects.[1][2]
When a deuterated standard is not available or is cost-prohibitive, a structural analog is often used as an alternative. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight.[1] While they can provide some level of correction, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte.[1] This can result in less accurate and precise quantification, especially in complex biological matrices.[1]
Quantitative Performance Comparison
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following tables summarize key performance differences based on established analytical validation parameters from comparative studies.
Table 1: Performance Comparison of Deuterated vs. Analog Internal Standard for Sirolimus Analysis in Whole Blood [3]
| Performance Parameter | Deuterated Internal Standard (SIR-d3) | Analog Internal Standard (DMR) | Key Finding |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% | The deuterated IS showed significantly lower imprecision across different patient samples, indicating better correction for matrix variability.[3] |
Table 2: Performance Comparison of Deuterated vs. Analog Internal Standard for Roflumilast Analysis [1]
| Performance Parameter | Deuterated Internal Standard (roflumilast-d3) | Structural Analog Internal Standard | Key Finding |
| Linearity (r) | > 0.98 | > 0.98 | Both showed acceptable linearity.[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both types of internal standards can achieve similar sensitivity.[1] |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both can demonstrate acceptable recovery across the linear range.[1] |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% (no significant difference) | Both can provide good precision.[1] |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | The stable isotope-labeled IS showed a slope closer to 1, indicating better agreement and potentially higher accuracy.[1] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard for a specific analyte, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analogue) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase.[3]
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.[3]
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.[3]
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.[3]
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).
-
Calculation of IS-Normalized Matrix Factor: The IS-normalized matrix factor is calculated by dividing the matrix factor of the analyte by the matrix factor of the internal standard. An IS-normalized matrix factor close to 1.0 indicates effective compensation for matrix effects.
Visualizing the Workflow and Decision Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
A typical bioanalytical workflow using an internal standard.
Decision tree for selecting an appropriate internal standard.
Limitations of Deuterated Internal Standards
While deuterated internal standards are the preferred choice, they are not without potential limitations. The "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated IS.[4] This can lead to differential matrix effects if the two compounds do not co-elute perfectly.[4][5] In some cases, the difference in matrix effects experienced by the analyte and its deuterated IS has been reported to be 26% or more.[6] Additionally, the stability of the deuterium label is crucial; labels on exchangeable positions (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent.[7]
Conclusion
The selection of an internal standard is a critical step in developing a robust and reliable bioanalytical method. Stable isotope-labeled internal standards, particularly deuterated standards, are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[8] This is especially crucial for compensating for variable matrix effects and extraction efficiencies encountered in complex biological samples. While structural analogs can be a viable alternative when a deuterated standard is not available, they require more extensive validation to ensure they provide adequate correction. Ultimately, a thorough understanding of the advantages and limitations of each type of internal standard, supported by rigorous experimental validation, is essential for generating high-quality bioanalytical data.
References
Navigating the Nuances: A Comparative Guide to Inter-laboratory Bedaquiline Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Bedaquiline (B32110) in biological matrices is paramount for both clinical efficacy and patient safety. This guide provides a comparative overview of the analytical methods employed for Bedaquiline quantification, highlighting the potential for inter-laboratory variability and summarizing key performance data from published studies.
The therapeutic window for Bedaquiline, a critical component in the treatment of multidrug-resistant tuberculosis, necessitates precise and reliable therapeutic drug monitoring (TDM). While numerous laboratories have developed and validated methods for quantifying Bedaquiline, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), direct inter-laboratory comparison studies with comprehensive quantitative data on variability remain limited in the public domain. However, a review of single-laboratory validation studies offers valuable insights into the performance characteristics of these assays and underscores the factors that can contribute to variability between different testing sites.
Comparative Analysis of Bedaquiline Quantification Methods
The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of Bedaquiline in human plasma or serum, as reported in peer-reviewed literature. While not a direct head-to-head comparison, this data provides a benchmark for the accuracy and precision that can be achieved with well-validated methods.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Bedaquiline and M2 Quantification
| Parameter | Bedaquiline | N-monodesmethyl Bedaquiline (M2) |
| Linearity Range | 0.05 - 6.00 mg/L | 0.05 - 6.00 mg/L |
| Correlation Coefficient (r²) | 0.997 | 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 mg/L | 0.05 mg/L |
| Within-Run Precision (%CV) | 3.0% - 7.2% | 3.1% - 5.2% |
| Between-Run Precision (%CV) | 0.0% - 4.3% | 0.0% - 4.6% |
| Accuracy | 1.9% to 13.6% (as % bias) | 2.9% to 8.5% (as % bias) |
Data sourced from a study by Alffenaar et al. (2015)[1][2][3].
Table 2: Performance of Another Validated LC-MS/MS Method for Bedaquiline Quantification
| Parameter | Performance |
| Linearity Range | 5 - 1800 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
This method demonstrates high sensitivity with a low LLOQ[4].
Experimental Protocols: A Closer Look at Methodology
The variability in quantification results between laboratories can often be traced back to differences in experimental protocols. Key steps in the analytical workflow where variations can arise include sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The Foundation of Accurate Quantification
A common and efficient method for preparing plasma or serum samples for Bedaquiline analysis is protein precipitation . This technique involves adding a solvent, such as a mixture of methanol (B129727) and acetonitrile (B52724), to the sample to denature and precipitate proteins, which would otherwise interfere with the analysis. The supernatant, containing the drug, is then separated for injection into the LC-MS/MS system. A simple protein precipitation method is advantageous for high-throughput therapeutic drug monitoring[2].
Another technique is liquid-liquid extraction , which uses a water-immiscible organic solvent (e.g., methyl tertiary butyl ether) to extract the analyte from the aqueous plasma or serum. While potentially more complex than protein precipitation, it can provide a cleaner extract.
Chromatographic Separation and Mass Spectrometric Detection
The separation of Bedaquiline and its metabolites is typically achieved using a reverse-phase C18 column . The mobile phase usually consists of a mixture of an aqueous component (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent like acetonitrile or methanol, run in a gradient mode.
Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique allows for the precise quantification of the target analyte even in a complex biological matrix. The use of an isotopically labeled internal standard , such as deuterated Bedaquiline (Bedaquiline-d6), is crucial to compensate for any variability during sample preparation and analysis[1][2][3].
Visualizing the Workflow and Sources of Variability
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for Bedaquiline quantification and the key factors that can contribute to inter-laboratory variability.
Caption: A typical experimental workflow for the quantification of Bedaquiline in plasma or serum.
Caption: Key factors contributing to inter-laboratory variability in Bedaquiline quantification.
Conclusion and Recommendations
While the reviewed studies demonstrate that highly precise and accurate methods for Bedaquiline quantification can be developed and validated within a single laboratory, the potential for inter-laboratory variability is significant. This variability can stem from differences in pre-analytical, analytical, and post-analytical procedures.
To mitigate this, the following are recommended:
-
Standardization of Protocols: Wider adoption of standardized and robustly validated protocols for sample collection, preparation, and analysis is crucial.
-
Participation in External Quality Assessment (EQA) Schemes: Regular participation in EQA programs allows laboratories to benchmark their performance against others, identify potential issues, and ensure the continued accuracy of their results.
-
Use of Certified Reference Materials: The availability and use of certified reference materials for Bedaquiline would greatly enhance the comparability of results across different laboratories.
By addressing these factors, the scientific and clinical communities can move towards greater harmonization in Bedaquiline quantification, ultimately leading to improved patient care and more reliable data for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Determination of bedaquiline in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Isotopic Labeling Position on Analytical Performance: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing quantitative analysis techniques such as mass spectrometry, the choice and design of isotopically labeled internal standards are critical for achieving accurate and reproducible results. The position of the isotopic label within a molecule is not a trivial detail; it can significantly influence the analytical performance of the method. This guide provides an objective comparison of how different isotopic labeling strategies, primarily focusing on the distinction between Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D) labels, affect key analytical parameters.
The fundamental principle of using an isotopically labeled internal standard is that it is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1] However, the subtle mass difference introduced by isotopic substitution can lead to measurable effects, particularly with deuterium labeling, that can compromise analytical accuracy.
Comparative Analysis of ¹³C vs. Deuterium Labeling
The selection between a ¹³C-labeled and a deuterium-labeled internal standard can have a profound impact on method performance. The following table summarizes the key characteristics and their implications for analytical assays.
| Feature | Carbon-13 (¹³C) Labeling | Deuterium (²H) Labeling | Rationale & Implications for Analytical Performance |
| Chromatographic Co-elution | Excellent: The physicochemical properties of ¹³C-labeled compounds are virtually identical to their unlabeled counterparts, resulting in perfect co-elution.[2] | Variable: Deuterated standards can exhibit a chromatographic shift, often eluting slightly earlier than the non-deuterated analyte. This is due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[2][3] | Perfect co-elution is crucial for compensating for matrix effects. A chromatographic shift can lead to the analyte and internal standard being affected differently by ion suppression or enhancement, leading to inaccurate quantification.[3] |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[4] | Variable: Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if located on exchangeable sites (e.g., -OH, -NH).[3][4] Placing deuterium on a metabolically stable carbon can mitigate this, but the risk remains higher than with ¹³C. | Loss of the isotopic label during sample processing would alter the mass of the internal standard, rendering it useless for quantification. ¹³C-labeling provides greater assurance of isotopic stability.[4] |
| Kinetic Isotope Effect (KIE) | Negligible: The effect of ¹³C substitution on reaction rates is generally insignificant in the context of bioanalysis. | Significant: The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage in enzyme-mediated reactions (e.g., by Cytochrome P450 enzymes).[5] This is known as the Kinetic Isotope Effect. | While KIE can be leveraged in drug discovery to improve pharmacokinetic profiles, it is a significant drawback for an internal standard, which should mimic the metabolic fate of the analyte as closely as possible without altering it.[1][5] |
| Quantitative Precision | Higher: Studies in quantitative proteomics have shown that ¹³C labeling results in a lower variance of quantitative peptide ratios, leading to higher precision and fewer falsely identified regulated proteins compared to deuterium labeling.[6] | Lower: The potential for chromatographic shifts and other isotope effects can introduce greater variability in quantification. | For high-precision quantitative studies, ¹³C-labeled standards are generally superior. |
| Cost and Synthesis | Generally higher: The synthesis of ¹³C-labeled compounds is often more complex and expensive.[4] | Typically less expensive: Deuterated standards are generally easier and more cost-effective to synthesize and are more widely available.[4] | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Protocols
A generalized experimental workflow for the quantitative analysis of a target analyte in a complex biological matrix (e.g., plasma) using an isotopically labeled internal standard is outlined below.
Objective: To accurately quantify the concentration of Analyte X in human plasma using a stable isotope dilution liquid chromatography-mass spectrometry (LC-MS) method.
Materials:
-
Analyte X
-
Isotopically labeled internal standard (e.g., ¹³C₆-Analyte X)
-
Human plasma (blank)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Analyte X and the ¹³C₆-Analyte X internal standard (IS) in a suitable organic solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Analyte X.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation and SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of the ¹³C₆-Analyte X IS solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Dilute the supernatant with 600 µL of 0.1% formic acid in water.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and IS with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 column.
-
Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Monitor the column effluent for the co-elution of Analyte X and ¹³C₆-Analyte X.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for both Analyte X and ¹³C₆-Analyte X.
-
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Analyte X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical quantitative analysis workflow using an isotopically labeled internal standard.
Caption: General experimental workflow for quantitative analysis.
Conclusion and Recommendations
The strategic placement of an isotopic label is a critical determinant of analytical performance. While deuterated internal standards are often more accessible and cost-effective, they present inherent risks of chromatographic shifts, isotopic instability, and kinetic isotope effects that can compromise data accuracy and precision.[2][4][5]
For the development of the most robust, reliable, and accurate quantitative assays, particularly in regulated environments such as drug development, the use of ¹³C-labeled internal standards is highly recommended. The superior performance of ¹³C-labeled standards in terms of co-elution, stability, and minimal isotopic effects justifies the additional investment, ensuring the highest quality data for critical decision-making. Careful validation is imperative regardless of the choice of label, but starting with a more stable and predictable ¹³C-labeled standard provides a stronger foundation for a successful bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The impact of carbon-13 and deuterium on relative quantification of proteins using stable isotope diethyl labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Bedaquiline Plasma Concentration: A Comparative Guide to Clinical Efficacy and Safety in Multid-Drug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Bedaquiline (B32110), a diarylquinoline antimycobacterial agent, has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its novel mechanism of action, targeting the proton pump of mycobacterial ATP synthase, has significantly improved treatment outcomes. However, optimizing its therapeutic benefits while mitigating safety concerns, particularly cardiotoxicity, necessitates a thorough understanding of the relationship between its plasma concentration and clinical endpoints. This guide provides a comparative analysis of bedaquiline's plasma concentration correlation with efficacy and safety, alongside key alternative drugs used in MDR-TB regimens, supported by experimental data and detailed methodologies.
Correlation of Bedaquiline Plasma Concentration with Clinical Efficacy
Higher bedaquiline exposure has been linked to improved treatment outcomes in patients with MDR-TB. The key efficacy endpoint is sputum culture conversion (SCC), the point at which a patient's sputum no longer tests positive for Mycobacterium tuberculosis.
A pharmacokinetic-pharmacodynamic (PK/PD) model developed from early bactericidal activity studies identified a half-maximum effective plasma concentration (EC50) of 1.6 ± 0.3 mg/L for bedaquiline's mycobacterial killing kinetics.[1][2] Studies have demonstrated that achieving certain exposure targets is associated with a higher probability of successful treatment outcomes. For instance, an Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) ratio has been identified as a key predictor of efficacy. One study found that an AUC0-24h/MIC above 175.5 was associated with a significantly higher probability of culture conversion after 2 months of treatment.[3][4]
In a study of Chinese patients with MDR-TB, the mean serum concentration of bedaquiline was 0.586 ± 0.288 µg/ml during treatment, and 80.0% of patients achieved sputum culture conversion after a 24-week course.[5] Another large multicentre study reported sputum culture conversion rates of 80.5% at 90 days and 91.2% at the end of treatment with bedaquiline-containing regimens.[6]
Correlation of Bedaquiline Plasma Concentration with Clinical Safety
The primary safety concern associated with bedaquiline is the prolongation of the QT interval on an electrocardiogram (ECG), which can increase the risk of life-threatening cardiac arrhythmias like Torsade de Pointes. This effect is primarily attributed to bedaquiline's major metabolite, M2 (N-monodesmethyl).
Exposure-safety analyses have established a clear relationship between M2 plasma concentrations and the degree of QTc interval prolongation. One study reported that a typical maximum M2 concentration of 326 ng/mL was associated with a 7 ms (B15284909) prolongation of the QTc interval.[6][7] Another analysis confirmed that M2 concentrations are the main driver of drug-related QTcF increase.[8]
Monitoring of the QTc interval is a critical component of managing patients on bedaquiline. Guidelines recommend baseline and regular ECG monitoring throughout treatment.[9][10][11] Discontinuation of bedaquiline is recommended if a clinically significant ventricular arrhythmia occurs or if the QTcF interval is greater than 500 ms on two sequential ECGs.[11]
Comparison with Alternative MDR-TB Drugs
While direct head-to-head comparisons of plasma concentration-response relationships are not always available, data for other key MDR-TB drugs offer valuable context.
| Drug | Efficacy Parameter Correlated with Plasma Concentration | Safety Parameter Correlated with Plasma Concentration |
| Bedaquiline | AUC/MIC ratio, higher exposure associated with earlier sputum culture conversion.[3][9] | M2 metabolite concentration is a key driver of QTc prolongation.[8] |
| Delamanid | Exposure is not significantly affected by various patient factors, but higher exposure may be linked to better outcomes.[8][12] | A positive correlation has been detected between concentrations of its major metabolite (DM-6705) and QTc prolongation.[13] |
| Linezolid (B1675486) | The ratio of the area under the curve of unbound linezolid to MIC (ƒAUC/MIC) is a key efficacy driver.[11] | Dose- and time-dependent toxicity, including peripheral neuropathy and myelosuppression, are major concerns. A minimum concentration (Cmin) threshold of 2 mg/L has been proposed as a marker for adverse effects.[11][14] |
| Pretomanid | Dose-dependent bactericidal activity has been observed.[3] | Generally well-tolerated, with adverse effects including anemia, neutropenia, and hepatic disorders.[2] |
| Clofazimine (B1669197) | Higher exposure may contribute to treatment success. | Can cause QTc prolongation and skin discoloration.[15] |
Experimental Protocols
Measurement of Bedaquiline Plasma Concentration by LC-MS/MS
A common and sensitive method for quantifying bedaquiline and its M2 metabolite in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Plasma samples (typically 50-100 µL) are obtained from patients.
-
An internal standard (e.g., a deuterated version of bedaquiline) is added to the plasma.
-
Proteins are precipitated from the plasma using a solvent like acetonitrile (B52724) or methanol.
-
The sample is centrifuged, and the supernatant containing the drug is collected.
-
The supernatant is then evaporated and reconstituted in a mobile phase for injection into the LC-MS/MS system.[16][17][18]
LC-MS/MS Analysis:
-
The reconstituted sample is injected into a liquid chromatography system, where the components are separated on a C18 column.
-
The separated components then enter a tandem mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratios of bedaquiline and its M2 metabolite for quantification.[16][17][18]
QT Interval Monitoring
Accurate monitoring of the QT interval is crucial for patient safety during bedaquiline treatment.
ECG Acquisition:
-
Standard 12-lead ECGs are performed at baseline before initiating treatment.
-
Follow-up ECGs are typically conducted at weeks 2, 4, 8, 12, and 24 of treatment, and as clinically indicated.[11]
QTc Calculation:
-
The QT interval is measured from the beginning of the QRS complex to the end of the T wave.
-
Because the QT interval varies with heart rate, it is corrected using a formula. The Fridericia correction formula (QTcF = QT / RR^0.33) is commonly recommended for patients on QT-prolonging anti-TB drugs.[19][20]
-
Some ECG machines can automatically calculate the QTcF. Manual verification is often recommended.[20]
Visualizations
Caption: Mechanism of action of Bedaquiline on Mycobacterium tuberculosis ATP synthase.
Caption: Experimental workflow for Therapeutic Drug Monitoring (TDM) of Bedaquiline.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of pretomanid-containing regiments for drug-resistant tuberculosis: A systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling and Simulation of Pretomanid Pharmacodynamics in Pulmonary Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Effect of Bedaquiline and Delamanid Pharmacokinetics on Sputum Culture Conversion and Adverse Events in Drug-Resistant Tuberculosis | Semantic Scholar [semanticscholar.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qdcxjkg.com [qdcxjkg.com]
- 10. Prediction of Human Pharmacokinetic Profiles of the Antituberculosis Drug Delamanid from Nonclinical Data: Potential Therapeutic Value against Extrapulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetic analysis of linezolid for multidrug resistant tuberculosis at a tertiary care centre in Mumbai, India [frontiersin.org]
- 12. Population Pharmacokinetic Analysis of Delamanid in Patients with Pulmonary Multidrug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic and Concentration-QTc Analysis of Delamanid in Pediatric Participants with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bedaquiline–Pretomanid–Linezolid Regimens for Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. challengetb.org [challengetb.org]
- 20. phc.org.ua [phc.org.ua]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
